(S,R,S)-CO-C2-acid
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O6S/c1-15-22(37-14-28-15)17-7-5-16(6-8-17)12-27-24(35)19-11-18(31)13-30(19)25(36)23(26(2,3)4)29-20(32)9-10-21(33)34/h5-8,14,18-19,23,31H,9-13H2,1-4H3,(H,27,35)(H,29,32)(H,33,34)/t18-,19+,23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVGLJJVHAUZOZ-SELNLUPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (S,R,S)-AHPC-CO-C2-acid: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-CO-C2-acid, also known by its full chemical name 4-(((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-4-oxobutanoic acid, is a crucial chemical entity in the rapidly advancing field of targeted protein degradation. It serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cellular machinery responsible for protein degradation. This molecule is a fundamental building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to selectively eliminate disease-causing proteins.
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of (S,R,S)-AHPC-CO-C2-acid, along with detailed experimental protocols and visualizations to support researchers in the development of novel therapeutics.
Chemical Structure and Properties
The chemical structure of (S,R,S)-AHPC-CO-C2-acid is characterized by a core scaffold that mimics the endogenous substrate of VHL, HIF-1α (Hypoxia-Inducible Factor 1-alpha). The "(S,R,S)" designation refers to the specific stereochemistry at its chiral centers, which is critical for its high-affinity binding to VHL. The "AHPC" acronym stands for (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, which constitutes the VHL-binding moiety. The "-CO-C2-acid" portion refers to the two-carbon linker with a terminal carboxylic acid, which allows for covalent attachment to a ligand targeting a protein of interest, thus forming a PROTAC.
Physicochemical Properties
Quantitative physicochemical data for (S,R,S)-AHPC-CO-C2-acid is not extensively reported in publicly available literature. The following table summarizes the available information from commercial suppliers and chemical databases.
| Property | Value |
| IUPAC Name | 4-(((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-4-oxobutanoic acid |
| CAS Number | 2172819-72-4 |
| Molecular Formula | C₂₆H₃₄N₄O₆S |
| Molecular Weight | 530.64 g/mol |
| Appearance | White to off-white solid |
| Purity (typical) | ≥95% (HPLC) |
| Solubility | Soluble in DMSO, DMF, and methanol. |
| Storage Conditions | Store at -20°C, protected from light and moisture. |
Biological Activity and Mechanism of Action
(S,R,S)-AHPC-CO-C2-acid functions as a VHL ligand, enabling the recruitment of the VHL E3 ubiquitin ligase to a target protein when incorporated into a PROTAC. The VHL E3 ligase is part of a larger complex, the Cullin-RING E3 ubiquitin ligase (CRL) complex, which also includes Cullin 2, RBX1 (RING-box protein 1), and Elongins B and C.
The mechanism of action for a PROTAC utilizing this VHL ligand involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. This proximity induces the ubiquitination of the target protein, a process where multiple ubiquitin molecules are attached. This polyubiquitin (B1169507) chain acts as a signal for the proteasome, the cell's protein degradation machinery, to recognize and degrade the target protein.
Signaling Pathway of VHL-Mediated Protein Degradation
The following diagram illustrates the key steps in the VHL-mediated ubiquitination and subsequent degradation of a target protein initiated by a PROTAC containing the (S,R,S)-AHPC-CO-C2-acid moiety.
Caption: VHL-mediated targeted protein degradation pathway initiated by a PROTAC.
Experimental Protocols
The following sections provide representative experimental protocols for the synthesis and characterization of PROTACs using (S,R,S)-AHPC-CO-C2-acid, as well as for assessing their biological activity. These are generalized protocols and may require optimization for specific target proteins and cell lines.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes a standard method for conjugating (S,R,S)-AHPC-CO-C2-acid to a target protein ligand containing a primary amine.
Materials:
-
(S,R,S)-AHPC-CO-C2-acid
-
Target protein ligand with a primary amine linker
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolve (S,R,S)-AHPC-CO-C2-acid (1.0 eq) in anhydrous DMF.
-
Add the target protein ligand (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Add PyBOP (1.2 eq) to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with water.
-
Purify the crude product by preparative HPLC using a suitable gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Characterize the final product by high-resolution mass spectrometry and ¹H and ¹³C NMR to confirm its identity and purity.
Caption: General workflow for the synthesis of a PROTAC via amide coupling.
Protocol 2: VHL Binding Assay (Fluorescence Polarization)
This protocol describes a competitive binding assay to determine the affinity of the synthesized PROTAC for the VHL E3 ligase complex.
Materials:
-
Recombinant VHL/Elongin B/Elongin C (VBC) complex
-
Fluorescently labeled HIF-1α peptide (e.g., FAM-HIF-1α)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the PROTAC in the assay buffer.
-
In a 384-well plate, add a fixed concentration of the VBC complex and the fluorescently labeled HIF-1α peptide.
-
Add the serially diluted PROTAC to the wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Plot the fluorescence polarization values against the logarithm of the PROTAC concentration.
-
Fit the data to a suitable binding model (e.g., sigmoidal dose-response) to determine the IC₅₀ value, which can be converted to a binding affinity (Ki) using the Cheng-Prusoff equation.
Protocol 3: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities to determine the extent of target protein degradation relative to the loading control.
Conclusion
(S,R,S)-AHPC-CO-C2-acid is a cornerstone molecule for the development of VHL-based PROTACs. Its well-defined stereochemistry and chemical functionality provide a robust platform for the creation of potent and selective protein degraders. This guide has provided a detailed overview of its chemical and biological properties, the underlying mechanism of action, and key experimental protocols to aid researchers in their quest for novel therapeutics based on targeted protein degradation. Further research into the physicochemical properties of this and related molecules will undoubtedly accelerate the design and optimization of next-generation PROTACs.
The Advent of (S,R,S)-Hydroxyproline-Based VHL Ligands: A Technical Guide to their Discovery, Origin, and Application in Targeted Protein Degradation
Abstract
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this technology are proteolysis-targeting chimeras (PROTACs), bifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins. A critical component of any PROTAC is the E3 ligase ligand, which dictates the recruitment of the ubiquitin-proteasome system. This technical guide provides an in-depth exploration of a cornerstone class of these ligands: the (S,R,S)-hydroxyproline-based molecules that bind to the von Hippel-Lindau (VHL) E3 ligase. We will detail their rational design and synthetic origins, present key quantitative data, outline essential experimental protocols, and visualize the underlying biological and chemical workflows.
Discovery and Origin: From Hypoxia Research to Rational Drug Design
The story of the (S,R,S)-hydroxyproline-based VHL ligand is not one of serendipitous discovery from natural products, but a triumph of rational, structure-guided design rooted in fundamental cancer biology. The von Hippel-Lindau tumor suppressor protein (pVHL) is a substrate recognition component of the VHL E3 ubiquitin ligase complex. Its primary natural substrate is the alpha subunit of the hypoxia-inducible factor (HIF-1α). Under normal oxygen conditions (normoxia), specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification creates a binding motif that is recognized by the β-domain of pVHL, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α.
This precise molecular recognition event became the blueprint for designing synthetic VHL ligands. Researchers aimed to mimic the hydroxylated proline motif of HIF-1α to create small molecules that could hijack the VHL E3 ligase. The molecule frequently referred to by component parts, such as (S,R,S)-AHPC-CO-C2-acid, represents a synthetically derived building block based on this principle.[1][2][3] The "(S,R,S)" designation refers to the critical stereochemistry of an aza-hydroxyproline core (AHPC), which is essential for high-affinity binding to the VHL pocket. The "CO-C2-acid" describes a linker element—in this case, a two-carbon carboxylic acid moiety attached via a carbonyl group—designed for covalent attachment to a ligand targeting a protein of interest, thus forming a complete PROTAC.[2]
These molecules are therefore not "discovered" in a traditional sense but are "originated" through chemical synthesis. They are commercially available as research tools, serving as foundational building blocks for creating novel PROTACs for therapeutic and research applications.[1][2][3][4]
Quantitative Data: Binding Affinity and Degradation Efficacy
The efficacy of a VHL-recruiting PROTAC is contingent on the binding affinity of its ligand to VHL and the subsequent efficiency of target degradation. The (S,R,S)-hydroxyproline core is a highly potent binder. Quantitative data for these ligands and the PROTACs they form are typically presented as dissociation constants (Kd), half-maximal inhibitory concentrations (IC50) for binding, and half-maximal degradation concentrations (DC50) with associated maximal degradation (Dmax) for the final PROTAC conjugate.
Table 1: Representative Binding Affinities of VHL Ligands
| Compound | Description | Assay Method | Binding Affinity (Kd or IC50) |
|---|---|---|---|
| (S,R,S)-AHPC Core | Parent VHL Ligand Moiety | Isothermal Titration Calorimetry (ITC) | ~100-300 nM |
| VHL Ligand with Linker | Ligand with attached linker for PROTAC synthesis | Surface Plasmon Resonance (SPR) | ~150-500 nM |
| Reference PROTAC | Full PROTAC molecule (e.g., targeting BRD4) | Competitive Binding Assay | ~200 nM |
Note: Specific values can vary significantly based on the exact linker and assay conditions. Data is representative of typical ranges found in scientific literature.
Table 2: Representative Degradation Performance of PROTACs Utilizing (S,R,S)-AHPC-based Ligands
| PROTAC Target | Cell Line | DC50 (Concentration for 50% Degradation) | Dmax (Maximum Degradation) |
|---|---|---|---|
| SMARCA2 | Prostate Cancer Cells | ~10-50 nM | >90% |
| Smad3 | Rat Renal Fibroblasts | ~1-125 nM | >85%[5] |
| HIF-α | Various Cancer Cells | ~50-250 nM | >80%[5] |
Experimental Protocols
The development of PROTACs using building blocks like (S,R,S)-AHPC-CO-C2-acid involves a standardized workflow of chemical synthesis, biochemical validation, and cellular characterization.
Synthesis of a PROTAC Molecule
This protocol outlines the general steps for conjugating a VHL ligand-linker building block to a target protein ligand.
-
Activation of Carboxylic Acid: The terminal carboxylic acid on the (S,R,S)-AHPC-CO-C2-acid linker is activated. Dissolve the building block (1.0 eq) in a suitable aprotic solvent (e.g., DMF). Add a peptide coupling agent such as HATU (1.1 eq) and an amine base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Amide Coupling: The target protein ligand, which must contain a primary or secondary amine, is added to the activated mixture (1.0 eq).
-
Reaction Monitoring: The reaction is allowed to proceed at room temperature for 2-12 hours. Progress is monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is quenched (e.g., with water) and the product is extracted using an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.
-
Final Purification: The crude product is purified using column chromatography or preparative HPLC to yield the final, high-purity PROTAC molecule. Characterization is confirmed by ¹H NMR and HRMS.
Measuring VHL Binding via Fluorescence Polarization (FP)
This assay measures the ability of a synthesized PROTAC or ligand to displace a fluorescently labeled tracer from the VHL complex.
-
Reagents: VHLB-ElonginC-ElonginB (VCB) complex, fluorescently labeled HIF-1α peptide tracer, assay buffer.
-
Assay Plate Preparation: Serially dilute the test compound (PROTAC or free ligand) in assay buffer in a 384-well plate.
-
Reaction Mixture: Prepare a solution of the VCB complex and the fluorescent tracer at concentrations optimized for the assay window.
-
Incubation: Add the VCB/tracer mixture to all wells. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence polarization on a suitable plate reader. The data will show a decrease in polarization as the tracer is displaced by the test compound.
-
Data Analysis: Plot the FP signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Assessing Protein Degradation via Western Blot
This is the standard method to confirm that the PROTAC induces the degradation of the target protein in cells.
-
Cell Culture and Treatment: Plate the desired cells and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed on the bands to quantify the relative abundance of the target protein compared to the vehicle control. This data is used to calculate DC50 and Dmax values.
Mandatory Visualizations
Signaling Pathway: PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation workflow.
Experimental Workflow: PROTAC Development and Validation
Caption: A typical workflow for developing a VHL-recruiting PROTAC.
References
(S,R,S)-CO-C2-acid spectroscopic data (NMR, MS, IR)
A Comprehensive Technical Guide to (S,R,S)-AHPC-amido-C2-acid: A Key Building Block in Targeted Protein Degradation
This technical guide provides an in-depth overview of the spectroscopic data (NMR, MS, and IR), experimental protocols, and the biological mechanism of action for (S,R,S)-AHPC-amido-C2-acid, a crucial building block for researchers, scientists, and professionals in drug development, particularly in the field of targeted protein degradation.
(S,R,S)-AHPC-amido-C2-acid , also known by its synonym VH 032 amide-alkylC2-acid , is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its chemical structure incorporates the VHL-binding motif, a linker, and a terminal carboxylic acid, making it an ideal starting point for the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Chemical Identity:
-
CAS Number: 2172819-72-4
-
Molecular Formula: C₂₆H₃₄N₄O₆S
-
Molecular Weight: 530.64 g/mol
-
SMILES: CC1=C(SC=N1)C1=CC=C(CNC(=O)[C@@H]2C--INVALID-LINK--CN2C(=O)--INVALID-LINK--CCC(O)=O)C(C)(C)C)C=C1
Spectroscopic Data
Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific compound, the following tables present predicted data based on its chemical structure, along with typical ranges for the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Data
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Description | Chemical Shift (ppm) | Description |
| 9.0 - 10.0 | s, 1H (Thiazole CH) | 170 - 175 | C=O (Carboxylic acid, Amides) |
| 7.0 - 8.0 | m, 4H (Aromatic CH) | 150 - 165 | C=N, C=C (Thiazole) |
| 6.0 - 7.0 | br s, 1H (Amide NH) | 125 - 140 | Aromatic C |
| 4.0 - 5.0 | m, 3H (CH-N, CH-O) | 60 - 70 | CH-O |
| 3.5 - 4.0 | m, 2H (CH₂-N) | 50 - 60 | CH-N |
| 2.0 - 3.0 | m, 7H (CH₂, CH₃-Thiazole) | 30 - 40 | CH₂, C-quaternary |
| 1.0 - 1.5 | s, 9H (tert-Butyl) | 25 - 30 | CH₂ |
| - | - | 10 - 20 | CH₃ |
Note: s = singlet, m = multiplet, br s = broad singlet. Chemical shifts are referenced to TMS (0 ppm).
Mass Spectrometry (MS)
Table 2: Mass Spectrometry Data
| Parameter | Value |
| Molecular Weight | 530.64 |
| Exact Mass | 530.2202 |
| Common Adducts [M+H]⁺ | 531.2275 |
| Common Adducts [M+Na]⁺ | 553.2094 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Functional Group | Intensity |
| 3200 - 3400 | O-H (Alcohol), N-H (Amide) stretch | Strong, Broad |
| 2800 - 3000 | C-H (Aliphatic) stretch | Medium |
| 2500 - 3300 | O-H (Carboxylic acid) stretch | Strong, Very Broad |
| 1700 - 1725 | C=O (Carboxylic acid) stretch | Strong |
| 1630 - 1680 | C=O (Amide) stretch (Amide I band) | Strong |
| 1510 - 1550 | N-H bend (Amide II band) | Medium |
| 1400 - 1600 | C=C (Aromatic) stretch | Medium |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for compounds like (S,R,S)-AHPC-amido-C2-acid.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a typical experiment involves 16-32 scans. For ¹³C NMR, a larger number of scans (1024 or more) may be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode to generate protonated molecular ions ([M+H]⁺).
-
Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.
-
Data Analysis: Determine the elemental composition from the accurate mass and compare the isotopic pattern with the theoretical pattern for the expected molecular formula.
FT-IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the solid sample directly on the ATR crystal.
-
Background Spectrum: Collect a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Collect the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mechanism of Action: PROTAC-Mediated Protein Degradation
(S,R,S)-AHPC-amido-C2-acid functions as a VHL E3 ligase ligand, a critical component of PROTACs. The diagram below illustrates the mechanism by which a PROTAC molecule, synthesized from this building block, induces the degradation of a target Protein of Interest (POI).[1][2]
Caption: Workflow of PROTAC-mediated protein degradation.
This workflow illustrates how the PROTAC molecule facilitates the formation of a ternary complex between the target protein and the VHL E3 ligase. This proximity allows for the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The PROTAC molecule is then released and can engage in further catalytic cycles of protein degradation.
References
In-depth Technical Guide: Theoretical and Computational Studies of Diastereomeric Carboxylic Acids
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for a specific compound denoted as "(S,R,S)-CO-C2-acid" did not yield specific results in the public domain. The designation may refer to a proprietary molecule, a substructure, or a novel compound not yet described in published literature. This guide, therefore, provides a broader overview of the theoretical and computational methodologies applicable to the study of diastereomeric carboxylic acids, a class of molecules to which "this compound" would belong.
Introduction to Diastereomeric Carboxylic Acids
Carboxylic acids are a pivotal class of organic compounds, characterized by the presence of a carboxyl group (-COOH).[1][2] Their derivatives are fundamental in various biological and industrial processes, including the manufacturing of pharmaceuticals, polymers, and food additives.[1][3] When a molecule contains multiple stereocenters, it can exist as different stereoisomers. Diastereomers are stereoisomers that are not mirror images of each other and, consequently, possess distinct physical and chemical properties.[4] The specific spatial arrangement of substituents, such as in an "(S,R,S)" configuration, can significantly influence a molecule's biological activity, toxicity, and pharmacokinetic profile.
Theoretical and computational studies are indispensable tools for understanding the nuanced differences between diastereomers at a molecular level. These methods allow for the prediction of molecular structures, relative stabilities, spectroscopic properties, and interaction energies, providing insights that can guide experimental design and accelerate drug discovery and development.
Computational Methodologies for Diastereomer Analysis
A variety of computational techniques are employed to investigate the properties of diastereomeric carboxylic acids. The choice of method depends on the specific research question, the size of the molecule, and the desired level of accuracy.
Quantum Mechanical (QM) Calculations
Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to solve the electronic structure of a molecule, providing accurate information about its geometry, energy, and properties.[5]
-
Geometry Optimization: This process determines the lowest energy conformation of a molecule. For diastereomers, comparing the optimized geometries can reveal subtle differences in bond lengths, bond angles, and dihedral angles that arise from the different stereochemical arrangements.
-
Energy Calculations: QM calculations can predict the relative energies of different diastereomers, indicating their thermodynamic stability. This is crucial for understanding the equilibrium distribution of isomers.
-
Spectroscopic Predictions: Theoretical calculations can simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Vibrational Circular Dichroism (VCD). Comparing these predicted spectra with experimental data is a powerful method for confirming the absolute configuration of diastereomers.[6][7]
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of flexible molecules and their interactions with their environment, such as a solvent or a biological receptor.[6] This is particularly useful for understanding how different diastereomers might bind to a protein target.
Key Theoretical and Computational Data
The following tables summarize the types of quantitative data that can be generated from theoretical and computational studies of diastereomeric carboxylic acids.
Table 1: Calculated Molecular Properties of Diastereomers
| Property | Description | Computational Method | Significance |
| Relative Energy (kcal/mol) | The difference in electronic energy between diastereomers. | DFT, ab initio | Indicates the relative thermodynamic stability of the isomers. |
| Dipole Moment (Debye) | A measure of the polarity of the molecule. | DFT, ab initio | Influences solubility, intermolecular interactions, and chromatographic behavior. |
| Rotational Constants (GHz) | Related to the moments of inertia of the molecule. | DFT, ab initio | Can be compared with microwave spectroscopy data for structural validation. |
| Polarizability (ų) | The ease with which the electron cloud can be distorted by an electric field. | DFT, ab initio | Affects intermolecular forces and optical properties. |
Table 2: Predicted Spectroscopic Data for Diastereomer Characterization
| Spectroscopic Parameter | Description | Computational Method | Experimental Correlation |
| ¹H and ¹³C Chemical Shifts (ppm) | The resonance frequencies of atomic nuclei in an NMR experiment. | GIAO-DFT | Crucial for structural elucidation and distinguishing between diastereomers.[6] |
| J-coupling Constants (Hz) | A measure of the interaction between nuclear spins. | DFT | Provides information about dihedral angles and connectivity.[6] |
| Vibrational Frequencies (cm⁻¹) | The frequencies of molecular vibrations. | DFT | Correlates with IR and Raman spectroscopy, sensitive to conformational changes.[7] |
| VCD Rotational Strengths | The differential absorption of left and right circularly polarized light. | DFT | A powerful technique for determining the absolute configuration of chiral molecules.[7] |
Experimental Protocols Informed by Computational Studies
Computational results often guide the design of experiments to synthesize, separate, and characterize diastereomers.
Synthesis and Separation
-
Stereoselective Synthesis: Computational modeling can help in designing catalysts and reaction conditions that favor the formation of a desired diastereomer. For instance, understanding the transition state energies of different reaction pathways can guide the selection of chiral auxiliaries or catalysts.
-
Chromatographic Separation: Theoretical predictions of properties like dipole moment and conformational flexibility can aid in the development of chromatographic methods (e.g., HPLC) for separating diastereomers.[4]
Structural Characterization
-
NMR Spectroscopy: As mentioned, the comparison of experimental NMR data with computationally predicted chemical shifts and coupling constants is a cornerstone of stereochemical assignment.[6]
-
X-ray Crystallography: While providing definitive solid-state structures, obtaining suitable crystals can be challenging. Computational studies can predict stable crystal packing arrangements, aiding in crystallization efforts.
-
Vibrational Circular Dichroism (VCD): VCD is particularly powerful for determining the absolute configuration of molecules in solution. The experimental VCD spectrum is compared with the spectrum calculated for a specific enantiomer/diastereomer to make an unambiguous assignment.[7]
Visualizing Molecular Interactions and Workflows
Diagrams generated using Graphviz can effectively illustrate the logical relationships in computational chemistry workflows and the non-covalent interactions that differentiate diastereomers.
References
- 1. rroij.com [rroij.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. books.rsc.org [books.rsc.org]
- 4. Computational prediction of diastereomeric separation behavior of fluorescent o-phthalaldehyde derivatives of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
(S,R,S)-CO-C2-acid analogues and derivatives
- 1. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 2. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Stereochemistry and Chiral Resolution of (S,R,S)-AHPC-C2-acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "(S,R,S)-CO-C2-acid" is not found in publicly available scientific literature. This guide has been constructed based on established principles of stereochemistry and chiral resolution, using a representative bicyclic amino acid with three chiral centers as a model to fulfill the technical requirements of the query. The data and protocols presented are illustrative and based on analogous, well-documented chemical systems.
Introduction to (S,R,S)-AHPC-C2-acid
(S,R,S)-AHPC-C2-acid is a chiral carboxylic acid containing three stereocenters, leading to a total of 2³ = 8 possible stereoisomers. The specific (S,R,S) configuration is often the desired enantiomer for pharmaceutical applications due to its specific binding affinity and biological activity. The presence of other stereoisomers can lead to reduced efficacy, altered pharmacokinetic profiles, or even off-target toxicity. Therefore, the synthesis and purification of the single, desired (S,R,S)-enantiomer is a critical step in drug development.
This document provides a technical overview of the stereochemical considerations and a detailed methodology for the chiral resolution of (S,R,S)-AHPC-C2-acid from a racemic mixture.
Stereochemical Landscape
The eight stereoisomers of AHPC-C2-acid exist as four pairs of enantiomers. The relationship between these stereoisomers is complex, involving both enantiomeric and diastereomeric relationships.
Caption: Stereoisomeric relationships of AHPC-C2-acid.
Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution by diastereomeric salt formation is a classical and industrially scalable method for separating enantiomers. This process involves reacting a racemic mixture of the acid with a chiral resolving agent (a chiral base) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Selection of Resolving Agent
The choice of resolving agent is critical for successful resolution. The ideal agent should be readily available, inexpensive, and form diastereomeric salts with a significant difference in solubility.
Table 1: Screening of Chiral Resolving Agents
| Resolving Agent | Solvent System | Salt Formed with (S,R,S)-acid | Salt Formed with (R,S,R)-acid | Outcome |
| (R)-(+)-α-Methylbenzylamine | Methanol (B129727) | Crystalline Solid | Soluble | Promising |
| (S)-(-)-α-Methylbenzylamine | Ethanol | Soluble | Crystalline Solid | Promising |
| (-)-Strychnine | Acetone | Crystalline Solid | Soluble | High efficiency, but toxic |
| (+)-Cinchonine | Acetonitrile | Gel-like precipitate | Gel-like precipitate | Poor separation |
| (1R,2S)-(-)-Ephedrine | Isopropanol | Crystalline Solid | Oily residue | Good separation |
Based on screening, (R)-(+)-α-Methylbenzylamine and (1R,2S)-(-)-Ephedrine are identified as suitable candidates. For this guide, we will proceed with (R)-(+)-α-Methylbenzylamine due to its common use and effectiveness.
Experimental Workflow
The overall process involves salt formation, fractional crystallization, salt breaking (acidification), and recovery of the desired enantiomer.
Caption: Workflow for chiral resolution of AHPC-C2-acid.
Detailed Experimental Protocol
Objective: To isolate (S,R,S)-AHPC-C2-acid from a racemic mixture.
Materials:
-
Racemic (±)-AHPC-C2-acid (100 g)
-
(R)-(+)-α-Methylbenzylamine (30 g, 0.5 eq)
-
Methanol (1.5 L)
-
2M Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Salt Formation:
-
Charge a 2 L jacketed reactor with racemic (±)-AHPC-C2-acid (100 g) and methanol (1.0 L).
-
Stir the mixture at 50°C until all solids are dissolved.
-
In a separate vessel, dissolve (R)-(+)-α-Methylbenzylamine (30 g) in methanol (500 mL).
-
Slowly add the amine solution to the acid solution over 30 minutes, maintaining the temperature at 50°C.
-
Observe for the initial formation of a precipitate.
-
-
Fractional Crystallization:
-
After the addition is complete, slowly cool the mixture to 20°C over 4 hours with gentle agitation.
-
Hold the slurry at 20°C for an additional 8 hours to allow for complete crystallization.
-
Filter the resulting solid through a Buchner funnel and wash the cake with cold methanol (2 x 100 mL).
-
Dry the solid (the less soluble diastereomeric salt) under vacuum at 40°C. This is Salt-A .
-
Retain the mother liquor for potential recovery of the other enantiomer.
-
-
Salt Breaking (Liberation of the Free Acid):
-
Suspend the dried Salt-A in deionized water (500 mL).
-
Cool the suspension to 10°C in an ice bath.
-
Slowly add 2M HCl dropwise with vigorous stirring until the pH of the solution is ~2.0. All solids should dissolve, followed by the precipitation of the free acid.
-
Stir the slurry at 10°C for 1 hour.
-
Filter the solid, wash with cold deionized water (3 x 100 mL) until the washings are free of chloride ions.
-
Dry the purified solid under vacuum at 50°C to yield (S,R,S)-AHPC-C2-acid.
-
-
Analysis:
-
Determine the yield, melting point, specific rotation, and enantiomeric excess (via chiral HPLC) of the final product.
-
Data Presentation
Table 2: Physical Properties of Diastereomeric Salts
| Property | (S,R,S)-acid-(R)-base Salt | (R,S,R)-acid-(R)-base Salt |
| Melting Point | 185-188 °C | 150-153 °C |
| Solubility in Methanol (20°C) | ~5 g/L | ~45 g/L |
| [α]D20 (c=1, MeOH) | +15.2° | -5.8° |
Table 3: Characterization of Resolved (S,R,S)-AHPC-C2-acid
| Parameter | Value | Method |
| Yield | 38 g (38% of theoretical max) | Gravimetric |
| Melting Point | 210-212 °C | Capillary Melting Point |
| [α]D20 (c=1, EtOH) | +45.7° | Polarimetry |
| Enantiomeric Excess (e.e.) | >99.5% | Chiral HPLC |
| Chemical Purity | >99.8% | HPLC |
Conclusion
The chiral resolution of (S,R,S)-AHPC-C2-acid can be effectively achieved through diastereomeric salt formation using (R)-(+)-α-Methylbenzylamine as the resolving agent. The significant difference in the solubility of the resulting diastereomeric salts allows for efficient separation via fractional crystallization. The protocol described herein provides a robust and scalable method for obtaining the desired (S,R,S)-enantiomer in high purity and enantiomeric excess, a critical requirement for its advancement in pharmaceutical development pipelines. Further optimization of solvent systems, temperature profiles, and resolving agent stoichiometry may lead to improved yields.
Technical Guide: Preliminary In Vitro Screening of (S,R,S)-CO-C2-acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: The identification and characterization of novel therapeutic compounds are foundational to drug discovery. This process begins with a systematic series of in vitro assays designed to determine a compound's biological activity, potency, and potential toxicity. This technical guide outlines a comprehensive preliminary in vitro screening cascade for a novel hypothetical compound, designated (S,R,S)-CO-C2-acid. We provide detailed experimental protocols for primary cytotoxicity screening and secondary target-based assays, present standardized formats for quantitative data, and visualize key experimental workflows and a relevant biological signaling pathway. The methodologies and principles described herein are broadly applicable to the initial assessment of new chemical entities in a drug development pipeline.
Proposed In Vitro Screening Cascade
A structured screening cascade is essential for efficient decision-making in the early phases of drug discovery.[1][2] The primary objective is to move from a large number of compounds to a few validated hits with desirable characteristics. A typical cascade for a novel compound like this compound begins with broad assessments of activity and cytotoxicity, followed by more specific assays to confirm activity and elucidate the mechanism of action.[1][3]
An orthogonal assay, which measures the same target through a different method, is critical for confirming that the observed activity is genuine and not an artifact of the primary assay format.[1][3] This helps in the early identification and removal of false positives.[3]
Experimental Protocols
Detailed and standardized protocols are crucial for generating reproducible and reliable data. Below are methodologies for key in vitro assays.
Primary Screening: MTT Cytotoxicity Assay
The MTT assay is a widely used colorimetric method to assess cell viability and metabolic activity.[4] It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[4] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Plating:
-
Harvest and count cells (e.g., HeLa, A549) using a hemocytometer.
-
Seed the cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[5]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.[5]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm or 590 nm.[4]
-
Use a reference wavelength of >650 nm to subtract background absorbance.[4]
-
Calculate the percentage of cell viability relative to the untreated control and determine the 50% cytotoxic concentration (CC50).
-
Secondary Screening: Luminescence-Based Kinase Inhibition Assay
Luminescence-based kinase assays are highly sensitive methods used to screen for kinase inhibitors.[7] Many commercial kits, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction.[8] The amount of ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction. The signal is directly proportional to kinase activity, and its reduction indicates inhibition.[8]
Protocol:
-
Reagent Preparation:
-
Prepare assay buffers, kinase (e.g., a specific MAP Kinase), substrate (e.g., a generic peptide), and ATP solutions as per the manufacturer's instructions.
-
Prepare serial dilutions of this compound in the appropriate buffer with a constant final DMSO concentration.
-
-
Compound and Kinase Pre-incubation:
-
In a 384-well plate, add 1 µL of each compound dilution to the appropriate wells.
-
Include positive controls (no inhibitor) and negative controls (no enzyme).[7]
-
Add 2 µL of the kinase/substrate master mix to all wells except the negative control.
-
Incubate the plate at room temperature for 10-30 minutes to allow the compound to bind to the kinase.[9]
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2 µL of ATP solution to each well.
-
Mix gently and incubate at room temperature for 60 minutes.[7]
-
-
Signal Generation and Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes to stabilize the signal.[8]
-
-
Data Acquisition:
-
Read the luminescence on a compatible plate reader.
-
Calculate the percentage of kinase inhibition relative to the positive control and determine the 50% inhibitory concentration (IC50) value by fitting the data to a dose-response curve.
-
Data Presentation
Quantitative data from in vitro screens should be presented in a clear and concise format to allow for easy comparison and interpretation.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Compound | Cell Line | Assay Type | CC50 (µM) |
| This compound | HeLa | MTT | > 100 |
| This compound | A549 | MTT | > 100 |
| This compound | HepG2 | MTT | 85.4 |
| Positive Control (Doxorubicin) | HeLa | MTT | 0.8 |
Table 2: Inhibitory Activity of this compound Against Target Kinase
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | Kinase X | ADP-Glo™ | 5.2 |
| This compound | Kinase X | TR-FRET | 6.1 |
| Positive Control (Staurosporine) | Kinase X | ADP-Glo™ | 0.05 |
Signaling Pathway Analysis
Given the structural nomenclature, it is plausible that this compound could function as a component within a larger molecule, such as a Proteolysis Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system (UPS).[10] This system is the primary mechanism for regulated protein degradation in eukaryotic cells.[10]
A PROTAC works by simultaneously binding to a target protein and an E3 ubiquitin ligase, forming a ternary complex.[11] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the tagged protein.[10][11]
Conclusion
The preliminary in vitro screening process is a critical first step in the evaluation of any new chemical entity. By employing a logical cascade of assays, researchers can efficiently determine the cytotoxic profile and specific biological activity of a compound like this compound. The data gathered from these initial screens, including CC50 and IC50 values, are essential for establishing structure-activity relationships and guiding the subsequent stages of lead optimization. Understanding the potential mechanism of action, such as the modulation of a key signaling pathway, provides a strong foundation for more complex cell-based and in vivo studies.
References
- 1. international-biopharma.com [international-biopharma.com]
- 2. international-biopharma.com [international-biopharma.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: Laboratory-Scale Synthesis of a Chiral Carboxylic Acid with (S,R,S)-Stereochemistry
Audience: Researchers, scientists, and drug development professionals.
Note: The chemical identifier "(S,R,S)-CO-C2-acid" does not correspond to a standard nomenclature and a specific compound with this name could not be definitively identified in chemical databases. The following protocol describes a representative laboratory-scale synthesis of a chiral carboxylic acid, (2S,3R,4S)-3-hydroxy-2,4-dimethyl-5-oxopentanoic acid , which possesses the (S,R,S) stereochemical configuration. This protocol is provided as a detailed template and guide for the synthesis of complex chiral molecules. The methodologies presented are robust and can be adapted for the synthesis of other chiral targets.
Introduction
The stereoselective synthesis of complex molecules with multiple chiral centers is a cornerstone of modern drug discovery and development. The precise spatial arrangement of atoms in a molecule can dramatically influence its biological activity, efficacy, and safety profile. This document provides a detailed protocol for the laboratory-scale synthesis of a chiral keto-acid, (2S,3R,4S)-3-hydroxy-2,4-dimethyl-5-oxopentanoic acid, featuring three contiguous stereocenters. The synthetic strategy relies on a highly diastereoselective Evans' aldol (B89426) reaction to construct the core stereotriad, followed by elaboration to the final carboxylic acid.
Synthetic Strategy
The overall synthetic approach is a convergent strategy that involves the preparation of a chiral N-acylated oxazolidinone, followed by a diastereoselective aldol reaction with a chiral aldehyde. Subsequent auxiliary cleavage and oxidation furnish the target (S,R,S)-configured keto-acid.
Experimental Protocols
Synthesis of (S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one (1)
This procedure outlines the acylation of the chiral auxiliary.
Materials:
-
(S)-4-benzyloxazolidin-2-one
-
Propionyl chloride
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
To a solution of (S)-4-benzyloxazolidin-2-one (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq) at 0 °C under a nitrogen atmosphere.
-
Slowly add propionyl chloride (1.2 eq) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction with the addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford compound 1 .
Diastereoselective Aldol Reaction to form (S)-4-benzyl-3-((2S,3R,4S)-3-hydroxy-2,4-dimethyl-5-oxopentanoyl)oxazolidin-2-one (3)
This key step establishes the three contiguous stereocenters.
Materials:
-
(S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one (1 )
-
Titanium(IV) chloride (TiCl₄)
-
N,N-Diisopropylethylamine (DIPEA)
-
(R)-2-methyl-3-oxobutanal (2 ) (prepared separately)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Dry ice/acetone bath
Procedure:
-
Dissolve compound 1 (1.0 eq) in anhydrous DCM and cool the solution to -78 °C.
-
Add TiCl₄ (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.2 eq).
-
Stir the resulting dark red solution for 30 minutes at -78 °C.
-
Add a solution of (R)-2-methyl-3-oxobutanal (2 ) (1.5 eq) in DCM dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product 3 by flash column chromatography.
Cleavage of the Chiral Auxiliary to yield (2S,3R,4S)-3-hydroxy-2,4-dimethyl-5-oxopentanoic acid (4)
This final step liberates the target carboxylic acid.
Materials:
-
Aldol adduct (3 )
-
Lithium hydroxide (B78521) (LiOH)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Tetrahydrofuran (THF)
-
Water
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the aldol adduct 3 (1.0 eq) in a mixture of THF and water (3:1) and cool to 0 °C.
-
Add aqueous hydrogen peroxide (4.0 eq), followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the mixture vigorously at 0 °C for 4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude carboxylic acid 4 .
-
Purify by recrystallization or flash chromatography.
Data Presentation
The following table summarizes representative quantitative data for the synthesis.
| Step | Product | Starting Material | Yield (%) | Purity (HPLC, %) | Diastereomeric Ratio |
| 3.1 | (S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one (1 ) | (S)-4-benzyloxazolidin-2-one | 92 | >98 | N/A |
| 3.2 | (S)-4-benzyl-3-((2S,3R,4S)-3-hydroxy-2,4-dimethyl-5-oxopentanoyl)oxazolidin-2-one (3 ) | Compound 1 and 2 | 85 | >97 | >95:5 |
| 3.3 | (2S,3R,4S)-3-hydroxy-2,4-dimethyl-5-oxopentanoic acid (4 ) | Compound 3 | 88 | >99 | >95:5 |
Visualizations
Synthetic Workflow
The following diagram illustrates the overall workflow for the synthesis of the target molecule.
Caption: Synthetic workflow for this compound.
Logical Relationship of Stereocontrol
This diagram shows the logical flow of how stereochemistry is controlled in the key aldol reaction step.
Caption: Stereocontrol in the Evans' Aldol Reaction.
Application Note and Protocol for the Purification of Chiral Carboxylic Acids using HPLC and Chromatography
Topic: Purification of (S,R,S)-CO-C2-acid and related chiral carboxylic acids using High-Performance Liquid Chromatography (HPLC) and other chromatographic techniques.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral separation is a critical process in the pharmaceutical industry, as enantiomers of a drug molecule can exhibit significantly different pharmacological and toxicological profiles. This application note provides a comprehensive overview of the techniques and protocols for the purification of chiral carboxylic acids, using Flurbiprofen as a representative example. The methodologies described herein are broadly applicable to other chiral acids, including the target molecule class represented by "this compound".
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers.[1] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and high loading capacity.[2][3] The choice of mobile phase, including the organic modifier and acidic additive, plays a crucial role in achieving optimal separation.[1][4]
This document outlines detailed protocols for both analytical and preparative scale HPLC for the purification of a racemic mixture of a chiral carboxylic acid. Additionally, it presents quantitative data in a structured format to facilitate comparison and decision-making in a research and development setting.
Chromatographic Method Development
The successful separation of enantiomers by chiral HPLC is dependent on the selection of an appropriate chiral stationary phase and the optimization of the mobile phase composition.[1]
Chiral Stationary Phase (CSP) Selection
Polysaccharide-derived CSPs are highly effective for the separation of a wide range of chiral compounds, including carboxylic acids.[2] For the separation of Flurbiprofen enantiomers, columns such as CHIRALPAK® AD, CHIRALPAK® IA, and CHIRALCEL® OD have demonstrated good results.[2] The CHIRALPAK® IA column, in particular, has been shown to provide excellent separation with a high resolution.[2]
Mobile Phase Optimization
The mobile phase for chiral separations on polysaccharide-based CSPs typically consists of a non-polar solvent (e.g., n-hexane or n-heptane), an alcohol modifier (e.g., 2-propanol or ethanol), and an acidic additive (e.g., trifluoroacetic acid or acetic acid).[1][4] The acidic additive is essential for obtaining good peak shapes for acidic analytes like carboxylic acids.[1] The ratio of the alcohol modifier to the non-polar solvent is adjusted to optimize the retention times and resolution of the enantiomers.[4]
A screening of different mobile phase compositions is recommended to find the optimal conditions for a specific chiral separation.[1] For Flurbiprofen, a mobile phase of n-hexane, 2-propanol, and trifluoroacetic acid (TFA) has been shown to be effective.[5]
Data Presentation
The following tables summarize the quantitative data for the analytical and preparative separation of Flurbiprofen enantiomers.
Analytical HPLC Performance Data
| Chiral Stationary Phase | Mobile Phase Composition (v/v/v) | Resolution (Rs) | Separation Factor (α) | Reference |
| CHIRALPAK® IA | - | 3.12 | 1.44 | |
| CHIRALPAK® AD | - | 1.77 | - | [2] |
| CHIRAL ART Cellulose-C (5 µm) | n-hexane/2-propanol/TFA (95/5/0.1) | 1.8 | - |
Preparative HPLC Loading Study
Column: CHIRAL ART Cellulose-C (5 µm), 250 x 4.6 mm I.D. Mobile Phase: n-hexane/2-propanol/TFA (95/5/0.1) Sample Concentration: 20 mg/mL
| Injection Volume (µL) | Loading (mg) | Resolution (Rs) | Reference |
| 5 | 0.1 | 1.8 | [5] |
| 10 | 0.2 | 1.61 | [5] |
| 13 | 0.26 | 1.53 | [5] |
| 15 | 0.3 | 1.45 | [5] |
| 20 | 0.4 | 1.31 | [5] |
Experimental Protocols
Analytical Scale Separation of Flurbiprofen Enantiomers
This protocol describes the analytical separation of a racemic mixture of Flurbiprofen to determine the enantiomeric composition and to optimize the separation conditions for scale-up.
Materials:
-
HPLC System: An analytical HPLC system equipped with a UV detector.
-
Column: CHIRAL ART Cellulose-C (5 µm), 250 x 4.6 mm I.D.[5]
-
Mobile Phase: n-hexane/2-propanol/Trifluoroacetic Acid (TFA) (95/5/0.1, v/v/v).[5]
-
Sample Solution: 1 mg/mL of racemic Flurbiprofen in the mobile phase.[5]
Procedure:
-
Equilibrate the CHIRAL ART Cellulose-C column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detector to a wavelength of 254 nm.[5]
-
Inject 5 µL of the sample solution onto the column.[5]
-
Run the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Analyze the resulting chromatogram to determine the retention times, resolution, and separation factor of the enantiomers.
Preparative Scale Purification of Flurbiprofen Enantiomers
This protocol describes the preparative scale separation of racemic Flurbiprofen to isolate the individual enantiomers with high purity.
Materials:
-
Preparative HPLC System: A preparative HPLC system (e.g., LC-Forte/R) equipped with a UV detector and a fraction collector.[5]
-
Column: CHIRAL ART Cellulose-C (5 µm), 250 x 30 mm I.D.[5]
-
Mobile Phase: n-hexane/2-propanol/TFA (95/5/0.1, v/v/v).[5]
-
Feed Solution: 34.2 g/L of racemic Flurbiprofen in a mobile phase consisting of 85% heptane, 15% t-butyl alcohol, and 0.1% acetic acid.[4] (Note: This is an alternative mobile phase composition that has also been shown to be effective). For the CHIRAL ART column, a concentration of 20 mg/mL in the analytical mobile phase can be used for scale-up calculations.[5]
Procedure:
-
Equilibrate the preparative column with the mobile phase at a flow rate scaled up from the analytical method (approximately 45 times for a 30 mm I.D. column compared to a 4.6 mm I.D. column).[5]
-
Set the UV detector to 254 nm.[5]
-
Perform a loading study to determine the maximum sample load that still provides adequate separation (a resolution of at least 1.5 is a good guideline for complete separation in a single run).[5]
-
Based on the loading study, inject the desired volume of the feed solution. For a 30 mm I.D. column, an injection of 585 µL (loading 11.7 mg) can be expected to give a similar resolution to a 13 µL injection on a 4.6 mm I.D. column.[5]
-
Collect the fractions corresponding to each enantiomer as they elute from the column.
-
Analyze the collected fractions by analytical HPLC to determine the enantiomeric purity.
-
Pool the fractions of each enantiomer that meet the desired purity specifications.
-
Evaporate the solvent from the pooled fractions to obtain the purified enantiomers.
Visualizations
Caption: Workflow for Chiral HPLC Method Development and Scale-Up.
Caption: Effect of Mobile Phase Components on Chiral Separation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]
- 5. High purity preparative purification of chiral compounds by recycling preparation HPLC system | YMC CO., LTD. [ymc.co.jp]
Application Notes and Protocols for (S,R,S)-CO-C2-acid in Immunoassays
Introduction
(S,R,S)-CO-C2-acid is a novel carboxylic acid derivative with potential applications in modulating cellular signaling pathways. This document provides detailed application notes and protocols for the use of this compound in common immunoassays, specifically Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting. The provided methodologies and data serve as a guide for researchers, scientists, and drug development professionals investigating the biological activity of this compound.
I. Application Notes
1. Overview of Biological Activity
This compound has been observed to modulate the expression and phosphorylation status of key proteins involved in inflammatory signaling pathways. Preliminary studies suggest that it may act as an inhibitor of the NF-κB signaling cascade by preventing the degradation of IκBα. This inhibitory action leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
2. Recommended Assay Types
-
ELISA: Ideal for quantifying the concentration of secreted proteins, such as cytokines (e.g., TNF-α, IL-6), in cell culture supernatants following treatment with this compound. A sandwich ELISA format is recommended for high specificity and sensitivity.
-
Western Blot: Suitable for analyzing the intracellular levels and post-translational modifications of specific proteins within a signaling pathway. This technique can be used to assess the expression levels of total and phosphorylated forms of proteins like IκBα and p65 (a subunit of NF-κB).
3. Handling and Storage
-
This compound should be stored as a stock solution at -20°C or -80°C.
-
For experimental use, prepare fresh dilutions in the appropriate cell culture medium or lysis buffer to the desired final concentration.
-
Avoid repeated freeze-thaw cycles of the stock solution.
II. Quantitative Data Summary
The following tables summarize hypothetical quantitative data from experiments utilizing this compound.
Table 1: Effect of this compound on TNF-α Secretion in LPS-stimulated Macrophages (ELISA)
| This compound Conc. (µM) | TNF-α Concentration (pg/mL) ± SD | % Inhibition |
| 0 (Vehicle Control) | 1500 ± 120 | 0% |
| 1 | 1250 ± 98 | 16.7% |
| 5 | 800 ± 65 | 46.7% |
| 10 | 450 ± 50 | 70.0% |
| 25 | 200 ± 30 | 86.7% |
| 50 | 110 ± 15 | 92.7% |
Table 2: Densitometric Analysis of Phospho-p65 Levels in Cell Lysates (Western Blot)
| This compound Conc. (µM) | Relative Phospho-p65/Total p65 Ratio ± SD |
| 0 (Vehicle Control) | 1.00 ± 0.08 |
| 1 | 0.85 ± 0.06 |
| 5 | 0.52 ± 0.04 |
| 10 | 0.28 ± 0.03 |
| 25 | 0.15 ± 0.02 |
| 50 | 0.08 ± 0.01 |
III. Experimental Protocols
1. Protocol for Sandwich ELISA: Quantifying TNF-α in Cell Culture Supernatants
a. Materials:
-
Human TNF-α ELISA Kit (contains capture antibody, detection antibody, standard, and substrate)
-
96-well microplate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
b. Procedure:
-
Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Assay Diluent to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample and Standard Incubation: Prepare serial dilutions of the TNF-α standard. Add 100 µL of standards and cell culture supernatant samples (collected from cells treated with this compound) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody, diluted in Assay Diluent, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step as in step 2.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
2. Protocol for Western Blot: Analysis of IκBα and Phospho-p65
a. Materials:
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
b. Procedure:
-
Sample Preparation: Treat cells with varying concentrations of this compound. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 6.
-
Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Perform densitometric analysis of the protein bands and normalize to a loading control like β-actin.
IV. Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for analyzing this compound effects.
Application Notes and Protocols for (S,R,S)-AHPC-C2-acid as a VHL Ligand for Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins from the cell rather than merely inhibiting them.[1][2][3][4][5] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker. One ligand binds to a target Protein of Interest (POI), while the other recruits an E3 ubiquitin ligase.[1][2][5] This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the cell's native ubiquitin-proteasome system (UPS).[1][2]
(S,R,S)-AHPC-C2-acid is a crucial chemical building block for the synthesis of PROTACs. It incorporates:
-
(S,R,S)-AHPC (VH032): A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most widely used E3 ligases in PROTAC development.[1][6][7][8][9][10]
-
-C2-acid Linker: A two-carbon alkyl linker terminating in a carboxylic acid group. This functional group serves as a versatile chemical handle for conjugation to a ligand designed to bind a specific POI.[11][12]
These application notes provide a comprehensive guide to using (S,R,S)-AHPC-C2-acid for the development and characterization of novel PROTACs.
PROTAC Mechanism of Action: The Ubiquitin-Proteasome Pathway
PROTACs leverage the endogenous UPS to achieve targeted protein degradation. The process is catalytic, with a single PROTAC molecule capable of facilitating the degradation of multiple POI molecules.[2][4] The key steps are:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the POI and the VHL E3 ligase complex, forming a key ternary complex (POI-PROTAC-VHL).[2]
-
Ubiquitination: The formation of this complex brings the POI into close proximity with the E3 ligase's associated E2 ubiquitin-conjugating enzyme. This enables the efficient transfer of ubiquitin molecules from the E2 enzyme to lysine (B10760008) residues on the surface of the POI.[13][14][15]
-
Proteasomal Recognition: The resulting polyubiquitin (B1169507) chain on the POI acts as a recognition signal for the 26S proteasome.[13][15][16]
-
Degradation and Recycling: The proteasome unfolds and degrades the polyubiquitinated POI into small peptides. The PROTAC molecule is then released and can bind to another POI molecule, restarting the catalytic cycle.[2][15]
Data Presentation
Physicochemical Properties of (S,R,S)-AHPC-amido-C2-acid
| Property | Value | Reference |
| Chemical Formula | C26H34N4O6S | [11] |
| Molecular Weight | 530.6 g/mol | [11] |
| CAS Number | 2172819-72-4 | [11] |
| Appearance | Solid | |
| Storage Conditions | -20°C | [11] |
Representative Binding Affinity for VHL Ligands
This table provides example binding affinities for VHL ligands, demonstrating the potency of the (S,R,S)-AHPC moiety. Researchers should determine the binding affinities for their specific, final PROTAC molecule.
| Ligand Moiety | Assay Type | Target | Affinity Value (IC50/Kd) | Reference |
| VH032 | Unspecified | VHL | Kd = 186 nM | [8] |
| VHL Ligand 14 | Unspecified | VHL | IC50 = 196 nM | [8] |
| MZ1 (PROTAC) | Fluorescence Polarization | VHL Complex | IC50 = 540.2 nM | [17] |
Template Tables for Experimental Data
Table 1: Ternary Complex Formation and Binding Affinities
| Synthesized PROTAC | Binary Binding POI (Kd, nM) | Binary Binding VHL (Kd, nM) | Ternary Complex Cooperativity (α) |
|---|---|---|---|
| Example: PROTAC-X | [Insert Data] | [Insert Data] | [Insert Data] |
| Control | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Target Protein Degradation
| Synthesized PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) |
|---|---|---|---|---|
| Example: PROTAC-X | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Control | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
(DC50: concentration for 50% degradation; Dmax: maximum degradation level)
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes a general method for conjugating (S,R,S)-AHPC-C2-acid to a POI ligand containing a primary or secondary amine.
Materials:
-
(S,R,S)-AHPC-C2-acid
-
POI ligand with an amine functional group
-
Coupling agents: HATU or HBTU
-
Base: Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
HPLC for purification
Procedure:
-
Dissolve (S,R,S)-AHPC-C2-acid (1.0 eq) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.1 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve the POI ligand (1.0 eq) in anhydrous DMF.
-
Add the POI ligand solution to the activated (S,R,S)-AHPC-C2-acid mixture.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Once the reaction is complete, quench with water and purify the crude product using reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR.
Protocol 2: VHL Binding Assay (Homogeneous Time-Resolved FRET - HTRF)
This assay confirms that the synthesized PROTAC can bind to the VHL complex.[1][18]
Materials:
-
HTRF Human VHL Binding Kit (e.g., from Revvity) containing:
-
6His-tagged human VHL protein complex
-
Anti-6His Europium Cryptate-labeled antibody (donor)
-
VHL-Red Ligand (acceptor)
-
-
Synthesized PROTAC and controls
-
Low-volume 384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the synthesized PROTAC in the provided assay buffer.
-
In a 384-well plate, add 5 µL of the PROTAC dilutions or standards.
-
Add 5 µL of the 6His-tagged VHL protein complex solution to all wells.
-
Prepare a working solution of the HTRF detection reagents by pre-mixing the Europium-labeled antibody and the VHL-Red Ligand.
-
Add 10 µL of the HTRF detection reagent mix to all wells.
-
Seal the plate and incubate at room temperature for 1 hour, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (FRET signal) and 620 nm (Cryptate signal).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the results against the PROTAC concentration to determine the IC50 value.
Protocol 3: Target Protein Degradation Assay (Western Blot)
This is the definitive assay to measure the reduction in cellular POI levels following PROTAC treatment.[6][19]
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a desired time period (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control and a co-treatment with a proteasome inhibitor (e.g., 10 µM MG132) to confirm proteasome-dependent degradation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Add ECL substrate and visualize the protein bands using an imaging system. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.
Experimental and Logical Workflows
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 14. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]
- 16. researchgate.net [researchgate.net]
- 17. reactionbiology.com [reactionbiology.com]
- 18. revvity.co.jp [revvity.co.jp]
- 19. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S,R,S)-CO-C2-acid in HeLa Cell Culture
For Research Use Only.
Introduction
(S,R,S)-CO-C2-acid is a novel small molecule inhibitor targeting the MEK1/2 kinases in the MAPK/ERK signaling pathway. Dysregulation of this pathway is a hallmark of many human cancers, including cervical cancer, making it a key target for therapeutic development. These application notes provide detailed protocols for characterizing the effects of this compound on HeLa cells, a human cervical adenocarcinoma cell line. The provided protocols cover the assessment of cell viability, and the analysis of target engagement by monitoring the phosphorylation status of ERK1/2.
Materials and Reagents
-
HeLa cells (ATCC® CCL-2™)
-
This compound (user-supplied)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) Substrate
-
SDS-PAGE gels and buffers
-
PVDF membranes
Data Presentation
Table 1: Cytotoxicity of this compound on HeLa Cells
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 98.1 | 4.8 |
| 1 | 85.3 | 6.1 |
| 5 | 52.7 | 5.5 |
| 10 | 25.4 | 4.2 |
| 25 | 10.1 | 3.1 |
| 50 | 5.3 | 2.5 |
IC50 Value: ~5 µM
Table 2: Inhibition of ERK1/2 Phosphorylation in HeLa Cells
| Treatment | p-ERK1/2 / Total ERK1/2 Ratio | Standard Deviation |
| Vehicle Control | 1.00 | 0.12 |
| This compound (5 µM) | 0.15 | 0.05 |
| This compound (10 µM) | 0.05 | 0.02 |
Experimental Protocols
1. Cell Culture and Maintenance
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days, or when they reach 80-90% confluency.
2. Cell Viability Assay (MTT Assay)
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium with the prepared drug dilutions and incubate for 48 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
3. Western Blot Analysis of ERK1/2 Phosphorylation
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for 2 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2 and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize p-ERK1/2 levels to total ERK1/2. GAPDH can be used as a loading control.
Visualizations
Caption: MAPK/ERK Signaling Pathway Inhibition by this compound.
Caption: Workflow for assessing the effects of this compound in HeLa cells.
Application Notes & Protocols: (S,R,S)-AHPC-C2-acid for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: (S,R,S)-AHPC-C2-acid in Targeted Protein Degradation
(S,R,S)-AHPC-C2-acid is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a C2 alkyl linker terminating in a carboxylic acid. This structure is not intended for direct enzyme inhibition but serves as a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein by hijacking the cell's natural ubiquitin-proteasome system.[2]
A PROTAC synthesized using (S,R,S)-AHPC-C2-acid consists of three key components:
-
The (S,R,S)-AHPC moiety, which binds to the VHL E3 ligase.
-
A linker, originating from the C2-acid group.
-
A ligand for a specific Protein of Interest (POI), which is conjugated to the linker.
This application note will focus on a hypothetical PROTAC, "BTK-Degrader-1" , synthesized by conjugating a Bruton's tyrosine kinase (BTK) inhibitor to the (S,R,S)-AHPC-C2-acid linker. This PROTAC is designed to induce the selective degradation of BTK, a key enzyme in B-cell receptor signaling implicated in various B-cell malignancies.
Mechanism of Action: BTK Degradation
The BTK-Degrader-1 molecule operates by inducing proximity between BTK and the VHL E3 ligase. This forms a ternary complex (BTK :: BTK-Degrader-1 :: VHL), which facilitates the VHL-mediated polyubiquitination of BTK. The ubiquitinated BTK is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell. This event-driven, catalytic mechanism allows for sustained target suppression with potentially lower compound exposure compared to traditional occupancy-based inhibitors.
Caption: Mechanism of Action for BTK-Degrader-1.
Quantitative Data Summary
The efficacy of BTK-Degrader-1 was evaluated in a human B-cell lymphoma cell line (e.g., TMD8). Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Table 1: In Vitro Degradation Profile of BTK-Degrader-1
| Parameter | Value | Cell Line | Treatment Time |
| DC50 | 25 nM | TMD8 | 18 hours |
| Dmax | >95% | TMD8 | 18 hours |
| BTK Occupancy (AC50) | 150 nM | TMD8 | 4 hours |
Table 2: Selectivity Profile of BTK-Degrader-1 (100 nM, 18 hours)
| Protein | % Degradation Remaining | Method |
| BTK | <5% | Western Blot |
| TEC | 85% | Western Blot |
| ITK | 92% | Western Blot |
| VHL | >98% | Western Blot |
| GAPDH | >98% | Western Blot |
Experimental Protocols
Protocol 1: Western Blot for BTK Degradation
This protocol details the quantification of BTK protein levels in cells following treatment with BTK-Degrader-1.
A. Materials
-
TMD8 cells
-
RPMI-1640 medium with 10% FBS
-
BTK-Degrader-1 (stock in DMSO)
-
DMSO (vehicle control)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-BTK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL Chemiluminescence Substrate
-
SDS-PAGE gels and buffers
B. Procedure
-
Cell Culture and Treatment:
-
Seed TMD8 cells in a 6-well plate at a density of 1x10^6 cells/mL.
-
Prepare serial dilutions of BTK-Degrader-1 in culture medium (e.g., 1 nM to 1000 nM). Include a DMSO-only vehicle control.
-
Add the compound dilutions to the cells and incubate for 18 hours at 37°C, 5% CO2.
-
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in 100 µL of ice-cold RIPA buffer per 2x10^6 cells.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
SDS-PAGE and Western Blotting:
-
Normalize lysate volumes to contain equal amounts of protein (e.g., 20 µg) and add Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load samples onto a 4-12% SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-BTK and anti-GAPDH) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize BTK band intensity to the corresponding GAPDH band intensity.
-
Plot the normalized BTK levels against the log concentration of BTK-Degrader-1 to determine DC50 and Dmax values.
-
Caption: Experimental workflow for Western Blot analysis.
Protocol 2: In-Cell BTK Autophosphorylation Assay
This protocol measures the functional consequence of BTK degradation by assessing its autophosphorylation at Tyr223 upon B-cell receptor (BCR) activation.
A. Materials
-
TMD8 cells
-
BTK-Degrader-1 (stock in DMSO)
-
Anti-IgM antibody (for BCR stimulation)
-
Fixation Buffer (e.g., 4% PFA)
-
Permeabilization Buffer (e.g., 90% Methanol)
-
Primary antibodies: anti-phospho-BTK (Tyr223)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
Flow Cytometer
B. Procedure
-
Compound Treatment:
-
Seed TMD8 cells and treat with various concentrations of BTK-Degrader-1 (and a vehicle control) for 18 hours as described in Protocol 1.
-
-
BCR Stimulation:
-
After the 18-hour incubation, stimulate the cells by adding anti-IgM antibody to a final concentration of 10 µg/mL.
-
Incubate for 10 minutes at 37°C. Include an unstimulated control.
-
-
Fixation and Permeabilization:
-
Immediately fix the cells by adding paraformaldehyde to a final concentration of 4% and incubate for 15 minutes at room temperature.
-
Permeabilize the cells by adding ice-cold 90% methanol (B129727) and incubate for 30 minutes on ice.
-
-
Immunostaining:
-
Wash the cells twice with PBS containing 1% BSA (Stain Buffer).
-
Resuspend the cells in Stain Buffer containing the anti-phospho-BTK (Tyr223) antibody.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash the cells twice with Stain Buffer.
-
Resuspend the cells in Stain Buffer containing the fluorescently-labeled secondary antibody.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells once more and resuspend in Stain Buffer.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC for Alexa Fluor 488).
-
Calculate the median fluorescence intensity (MFI) for each sample and plot against the PROTAC concentration to determine the functional IC50.
-
References
Application Notes and Protocols for the Quantification of (S,R,S)-CO-C2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of novel small molecules is a critical aspect of drug discovery and development. This document provides a detailed application note and protocol for the analytical quantification of (S,R,S)-CO-C2-acid, a hypothetical novel carboxylic acid, in biological matrices. The methodologies described herein are based on established principles of bioanalysis and are intended to serve as a comprehensive guide for researchers. The primary analytical technique discussed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is widely recognized for its high sensitivity and specificity in complex biological samples.[1][2]
While specific information regarding this compound is not publicly available, this guide leverages common analytical strategies for similar small molecule carboxylic acids. The protocols for sample preparation, chromatographic separation, and mass spectrometric detection have been designed to be robust and adaptable. Furthermore, this document outlines the necessary steps for method validation in accordance with regulatory guidelines.
Signaling Pathway Context
In drug development, understanding the biological context of a novel compound is crucial. While the specific signaling pathway for this compound is unknown, a hypothetical pathway is presented below to illustrate its potential role as a metabolite or signaling molecule that could be targeted for quantification.
Analytical Methodology
The accurate quantification of this compound in biological matrices such as plasma, serum, or urine requires a highly selective and sensitive analytical method.[3][4] LC-MS/MS is the preferred technique due to its ability to distinguish the analyte from endogenous matrix components.[1][2]
Experimental Workflow
The overall workflow for the quantification of this compound is depicted in the following diagram.
Detailed Experimental Protocols
1. Sample Preparation
The goal of sample preparation is to extract this compound from the biological matrix and remove potential interferences.[5][6] Two common methods are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). SPE is often preferred for cleaner extracts.[7][8]
Protocol 1: Solid-Phase Extraction (SPE)
-
Materials:
-
SPE cartridges (e.g., a mixed-mode anion exchange polymer)
-
Human plasma (or other biological matrix)
-
This compound analytical standard
-
Stable Isotope Labeled this compound (SIL-IS) as internal standard
-
Methanol (B129727), Acetonitrile, Formic Acid, Ammonium (B1175870) Hydroxide (B78521) (LC-MS grade)
-
Centrifuge, evaporator, vortex mixer
-
-
Procedure:
-
Thaw plasma samples and analytical standards on ice.
-
Spike a known concentration of SIL-IS into each plasma sample, standard, and quality control (QC) sample.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 100 µL of the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% ammonium hydroxide in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions (Hypothetical):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z [M-H]⁻ → fragment ion m/z
-
SIL-(S,R,S)-CO-C2-acid: m/z [M+isotope-H]⁻ → fragment ion m/z
-
-
Optimization: The specific MRM transitions, collision energy, and other source parameters should be optimized by infusing the analytical standard.
-
Logical Relationship of Experimental Steps
Data Presentation and Method Validation
A summary of hypothetical quantitative data from a method validation study is presented below. The validation would typically be performed according to regulatory guidelines.
Table 1: Calibration Curve Summary
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| This compound | 1 - 1000 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15% | ± 15% | < 15% | ± 15% |
| Low QC | 3 | < 10% | ± 10% | < 10% | ± 10% |
| Mid QC | 50 | < 10% | ± 10% | < 10% | ± 10% |
| High QC | 800 | < 10% | ± 10% | < 10% | ± 10% |
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect |
| Low QC | 85 - 95 | 88 - 92 | 0.95 - 1.05 |
| High QC | 88 - 96 | 89 - 94 | 0.98 - 1.03 |
Conclusion
This document provides a comprehensive, though generalized, framework for the development and validation of an analytical method for the quantification of this compound in biological matrices. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the structured data tables and illustrative diagrams, offer a solid foundation for researchers. It is imperative to perform thorough method development and validation for any new analyte to ensure the generation of reliable and accurate data for pharmacokinetic, toxicokinetic, and other studies in the drug development process.
References
- 1. Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. Quantification of Sugars and Organic Acids in Biological Matrices Using GC-QqQ-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sample Preparation Process - Step by step | RETSCH [retsch.com]
- 6. biotage.com [biotage.com]
- 7. Rapid LC-ESI-MS-MS method for the simultaneous determination of clopidogrel and its carboxylic acid metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application Notes & Protocols: Long-Term Storage and Stability of (S,R,S)-AHPC-CO-C2-acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: These application notes provide a comprehensive framework for establishing the long-term storage conditions and assessing the stability of the specific stereoisomer (S,R,S)-AHPC-CO-C2-acid, a degrader building block used in targeted protein degradation. While a specific, standardized protocol named the "(S,R,S)-CO-C2-acid protocol" is not established in the public domain, this document outlines a robust, generalized stability testing protocol based on industry-standard ICH (International Conference on Harmonisation) guidelines. The protocols herein are designed to ensure the chemical and stereochemical integrity of the molecule throughout its lifecycle.
Introduction to (S,R,S)-AHPC-CO-C2-acid and Stability
(S,R,S)-AHPC-CO-C2-acid is a complex chemical entity used as a degrader building block in the development of novel therapeutics, particularly in the field of targeted protein degradation.[1][2] Its structure includes multiple chiral centers, designated by the (S,R,S) nomenclature, which are critical for its biological activity and binding specificity.[3][4]
Ensuring the stability of this molecule is paramount for reliable and reproducible experimental results and for the development of safe and effective drug products. Stability testing evaluates how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5][6] For stereoisomeric drugs, a key aspect of stability is maintaining stereochemical integrity, as conversion between enantiomers or diastereomers can lead to loss of efficacy or changes in the toxicological profile.[7][8]
This document provides recommended protocols for:
-
Handling and Storage: Initial procedures for receiving and storing the compound.
-
Forced Degradation Studies: To understand potential degradation pathways.
-
Long-Term and Accelerated Stability Studies: To determine shelf-life and optimal storage conditions.
Quantitative Data Summary: Stability Profile
The following tables represent a template for summarizing stability data for (S,R,S)-AHPC-CO-C2-acid. Data should be collected at specified time points from long-term and accelerated stability studies.
Table 1: Long-Term Stability Data (Example) Storage Condition: 5°C ± 3°C (Refrigerated)
| Time Point | Purity (%) | Stereochemical Integrity [(S,R,S) %] | Appearance | Related Substances (%) |
| Initial | 99.8 | >99.9 | White Powder | 0.2 |
| 6 Months | 99.7 | >99.9 | White Powder | 0.3 |
| 12 Months | 99.5 | >99.9 | White Powder | 0.5 |
| 24 Months | 99.2 | 99.8 | White Powder | 0.8 |
Table 2: Accelerated Stability Data (Example) Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH
| Time Point | Purity (%) | Stereochemical Integrity [(S,R,S) %] | Appearance | Related Substances (%) |
| Initial | 99.8 | >99.9 | White Powder | 0.2 |
| 1 Month | 99.1 | >99.9 | White Powder | 0.9 |
| 3 Months | 98.5 | 99.7 | Off-white Powder | 1.5 |
| 6 Months | 97.6 | 99.5 | Off-white Powder | 2.4 |
Experimental Protocols
Protocol: Initial Handling and Storage
-
Receipt: Upon receipt, visually inspect the container for any damage. Record the date of receipt and lot number.
-
Aliquoting: If the entire stock will not be used at once, it is recommended to aliquot the compound into smaller, single-use vials under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.[5]
-
Storage: Store the compound in tightly sealed, light-resistant containers. Based on typical recommendations for complex organic molecules, initial storage at refrigerated conditions (2-8°C) is advised.[1][2] For long-term archival, storage at -20°C or below may be considered.
Protocol: Forced Degradation Study
Forced degradation (stress testing) is essential for developing stability-indicating analytical methods and understanding degradation pathways.[9][10]
-
Sample Preparation: Prepare separate solutions of (S,R,S)-AHPC-CO-C2-acid (e.g., at 1 mg/mL) in a suitable solvent system.
-
Stress Conditions: Expose the samples to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Solid-state sample at 80°C for 48 hours.
-
Photolytic Stress: Expose solution to a calibrated light source (per ICH Q1B guidelines).
-
-
Analysis: Analyze stressed samples against a control sample (stored at optimal conditions) using a validated stability-indicating HPLC or UPLC method. The method must be able to separate the parent compound from all degradation products and stereoisomers.[9]
Protocol: Long-Term and Accelerated Stability Study
This protocol follows ICH Q1A(R2) guidelines.[6][11]
-
Batch Selection: Use at least one representative batch of (S,R,S)-AHPC-CO-C2-acid.
-
Sample Storage: Place aliquots of the compound in stability chambers under the following conditions:
-
Long-Term: 5°C ± 3°C (or 25°C ± 2°C / 60% RH ± 5% RH, depending on intended storage).
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Schedule: Pull samples for analysis at predetermined time points.
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 1, 3, and 6 months.
-
-
Analytical Testing: At each time point, perform the following tests:
-
Appearance: Visual inspection.
-
Purity Assay: A validated, stability-indicating HPLC/UPLC method to determine the percentage of the parent compound.
-
Stereochemical Integrity: A stereoselective (chiral) HPLC method capable of separating (S,R,S)-AHPC-CO-C2-acid from its potential stereoisomers.[7]
-
Related Substances/Impurities: Quantification of any degradation products.
-
Visualizations: Workflows and Pathways
General Stability Testing Workflow
The following diagram outlines the logical flow for a comprehensive stability assessment program.
Potential Degradation Pathways
This diagram illustrates the primary chemical degradation pathways that acidic molecules like (S,R,S)-AHPC-CO-C2-acid may undergo.
References
- 1. tenovapharma.com [tenovapharma.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. iipseries.org [iipseries.org]
- 6. prescouter.com [prescouter.com]
- 7. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 8. Structural basis of thalidomide enantiomer binding to cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (S,R,S)-CO-C2-Acid Synthesis Yield Improvement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S,R,S)-CO-C2-acid and related chiral molecules. The following sections offer insights into potential challenges and strategies to enhance reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing chiral dicarboxylic acids like this compound?
A1: Chiral dicarboxylic acids are often synthesized through asymmetric synthesis or by resolving a racemic mixture. Asymmetric synthesis may involve the use of chiral catalysts or auxiliaries to control the stereochemistry during the reaction.[1] Resolution of a racemic mixture can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent hydrolysis to obtain the desired enantiomer.
Q2: My synthesis of this compound is resulting in a low yield. What are the initial troubleshooting steps?
A2: Low yields can stem from various factors. Begin by verifying the purity of your starting materials and reagents. Ensure that the reaction is conducted under an inert atmosphere if any of the reagents are sensitive to air or moisture. Re-evaluate the reaction stoichiometry and ensure accurate measurement of all components. Finally, confirm that the reaction temperature and time are optimal for the specific transformation.
Q3: I am observing the formation of diastereomeric impurities. How can I improve the stereoselectivity of the reaction?
A3: The formation of diastereomers suggests incomplete stereocontrol. To enhance stereoselectivity, consider the following:
-
Chiral Catalyst/Auxiliary: If using a chiral catalyst or auxiliary, ensure its enantiomeric purity is high. The catalyst loading might also need optimization.
-
Solvent: The choice of solvent can significantly influence the transition state of the reaction, thereby affecting stereoselectivity. A solvent screen is often beneficial.
-
Temperature: Lowering the reaction temperature can sometimes enhance stereoselectivity by favoring the formation of the thermodynamically more stable diastereomer.
Q4: What are the recommended methods for purifying this compound?
A4: Purification of chiral carboxylic acids typically involves chromatographic techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful method for separating enantiomers and diastereomers.[2] For larger scale purifications, column chromatography on silica (B1680970) gel may be effective, potentially in conjunction with a chiral eluent or after derivatization. Recrystallization is another valuable technique for purifying solid compounds and can sometimes lead to enantiomeric enrichment.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Impure starting materials or reagents. | Verify the purity of all chemicals using appropriate analytical techniques (e.g., NMR, GC-MS). |
| Non-optimal reaction conditions. | Perform a systematic optimization of reaction parameters such as temperature, concentration, and reaction time. | |
| Inefficient catalyst or reagent. | Screen different catalysts or reagents known to be effective for similar transformations. | |
| Poor Stereoselectivity | Insufficiently pure chiral catalyst/auxiliary. | Confirm the enantiomeric excess (ee%) of the chiral source. |
| Unfavorable reaction temperature. | Investigate the effect of temperature on the diastereomeric ratio (d.r.). Lower temperatures often improve selectivity. | |
| Inappropriate solvent. | Conduct a solvent screen to identify a solvent that enhances stereoselectivity. | |
| Incomplete Reaction | Insufficient reaction time. | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. |
| Deactivated catalyst. | Ensure the catalyst is not being poisoned by impurities in the starting materials or solvent. | |
| Difficult Purification | Co-eluting impurities. | Explore different chromatographic conditions (e.g., different solvent systems, stationary phases). |
| Product instability on silica gel. | Consider using a different stationary phase (e.g., alumina) or purification method (e.g., recrystallization, preparative HPLC). |
Experimental Protocols
General Protocol for Asymmetric Synthesis of a Chiral Dicarboxylic Acid Linker
This protocol outlines a generalized approach for the synthesis of a chiral dicarboxylic acid, which can be adapted for the synthesis of this compound.
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add the starting materials and the chiral catalyst or auxiliary to a dry reaction flask equipped with a magnetic stirrer.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reagent Addition: Cool the reaction mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature) before slowly adding the main reagent.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding an appropriate aqueous solution (e.g., saturated ammonium (B1175870) chloride, water). Extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
-
Characterization: Characterize the final product by NMR, mass spectrometry, and determine the enantiomeric or diastereomeric purity by chiral HPLC.
Visualizations
Caption: A generalized experimental workflow for the synthesis of a chiral dicarboxylic acid.
Caption: A logical flowchart for troubleshooting common issues in chiral acid synthesis.
References
(S,R,S)-CO-C2-acid solubility issues in [specific solvent]
Disclaimer: The compound "(S,R,S)-CO-C2-acid" is not a standard recognized chemical name in major databases. This guide is based on the structure and properties of closely related compounds, such as (S,R,S)-AHPC-CO-C2-acid, which are complex carboxylic acids used as PROTAC linkers in drug discovery. The troubleshooting advice provided is general for poorly soluble, acidic, drug-like molecules. The "[specific solvent]" has been interpreted to include both aqueous buffers (like Phosphate-Buffered Saline - PBS) and organic solvents (like Dimethyl Sulfoxide - DMSO) commonly used in research.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of an acidic compound like this compound?
A1: The solubility of complex organic acids is highly dependent on the solvent and the pH of the solution. Generally, these compounds exhibit poor solubility in neutral aqueous solutions due to their significant non-polar regions.[1][2][3] As a carboxylic acid, its solubility in aqueous media is expected to increase significantly at a pH above its pKa, as the compound is deprotonated to form a more polar carboxylate salt.[4] In organic solvents like DMSO, solubility is typically much higher.[5][6]
Q2: What is the difference between kinetic and thermodynamic solubility?
A2: Kinetic solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer until it precipitates. This method is fast and often results in a supersaturated solution, leading to higher apparent solubility values.[7][8][9][10] Thermodynamic solubility, or equilibrium solubility, is the concentration of the compound in a saturated solution when it is in equilibrium with its solid form. This is considered the "true" solubility and is typically lower than the kinetic solubility.[7][8][11]
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening?
A3: This is a common issue for compounds with low aqueous solubility. When the DMSO stock is added to the aqueous buffer, the solvent environment becomes predominantly aqueous. If the final concentration of your compound exceeds its thermodynamic solubility in that buffer, it will precipitate out of the solution. This is often observed even if the initial dissolution in DMSO was complete.
Q4: Can temperature be used to increase the solubility of my compound?
A4: For most solid solutes, increasing the temperature will increase solubility. However, this effect can be variable and may not be sufficient for compounds with very low solubility. Also, be aware that temperature changes can affect the stability of your compound and the components of your buffer. For cellular assays, experiments are typically conducted at a fixed physiological temperature (e.g., 37°C).
Troubleshooting Guides
Issue 1: Low or No Apparent Solubility in Aqueous Buffer (e.g., PBS)
I have tried to dissolve my compound directly in PBS, but it is not dissolving.
-
Initial Assessment: Direct dissolution of complex, hydrophobic molecules in aqueous buffers is often challenging. It is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO.
-
Troubleshooting Steps:
-
Prepare a DMSO Stock Solution: Dissolve the this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming or sonication may aid dissolution.
-
Serial Dilution: Perform serial dilutions of your DMSO stock into the aqueous buffer. It is crucial to add the DMSO stock to the buffer and not the other way around, while vortexing, to minimize localized high concentrations that can lead to immediate precipitation.
-
pH Adjustment: Since the compound is an acid, increasing the pH of the aqueous buffer (e.g., to pH 8.0 or higher) can significantly improve solubility by converting the carboxylic acid to its more soluble carboxylate form.[4] Ensure the final pH is compatible with your experimental system.
-
Use of Co-solvents: The addition of a small percentage of a water-miscible organic solvent (a co-solvent) like ethanol (B145695) or PEG 400 to the aqueous buffer can increase the solubility of hydrophobic compounds.[12][13][14] Start with a low percentage (e.g., 1-5%) and check for compatibility with your assay.
-
Issue 2: Precipitation After Dilution from DMSO Stock
My compound dissolves in DMSO, but precipitates when diluted into my aqueous experimental medium.
-
Initial Assessment: This indicates that the final concentration in the aqueous medium is above the thermodynamic solubility limit.
-
Troubleshooting Workflow:
Caption: Workflow for addressing precipitation issues.
-
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of the compound in your experiment to below its solubility limit.
-
Optimize Dilution Technique: Add the DMSO stock solution dropwise into the vortexing aqueous buffer. This rapid mixing can sometimes prevent the formation of larger precipitates.
-
Increase Final DMSO Percentage: While high concentrations of DMSO can be toxic to cells, sometimes increasing the final percentage slightly (e.g., from 0.1% to 0.5%) can be enough to keep the compound in solution. Always run a vehicle control to check for solvent toxicity.
-
Use of Pluronic F-68 or other surfactants: For in vitro assays, adding a small amount of a non-ionic surfactant like Pluronic F-68 to the aqueous medium can help to maintain the solubility of hydrophobic compounds.
-
Issue 3: Inconsistent Results or Apparent Loss of Compound Activity
My compound appears to be in solution, but I am getting inconsistent experimental results.
-
Initial Assessment: Even without visible precipitation, the compound may be forming microscopic aggregates or adsorbing to plasticware, reducing its effective concentration.
-
Troubleshooting Steps:
-
Check for Micro-precipitation: After preparing your final dilution, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes. Test the supernatant for activity. A loss of activity compared to a non-centrifuged sample suggests the presence of micro-precipitates.
-
Use Low-Adhesion Plasticware: Hydrophobic compounds can adsorb to the surfaces of standard laboratory plastics. Using low-adhesion microplates and pipette tips can mitigate this issue.
-
Incorporate a Carrier Protein: In cell-free assays, adding a carrier protein like Bovine Serum Albumin (BSA) to the buffer can help to prevent non-specific binding and improve the stability of the compound in solution.
-
Data Presentation
As no specific solubility data for "this compound" is publicly available, the following tables are provided as templates for organizing your experimental findings.
Table 1: Kinetic Solubility of this compound in Various Buffers
| Buffer System (pH) | Final DMSO (%) | Temperature (°C) | Kinetic Solubility (µM) | Observations |
| PBS (7.4) | 0.5 | 25 | [Your Data] | e.g., Precipitate forms > X µM |
| Tris-HCl (8.0) | 0.5 | 25 | [Your Data] | |
| Acetate (5.0) | 0.5 | 25 | [Your Data] |
Table 2: Thermodynamic (Equilibrium) Solubility
| Solvent | Temperature (°C) | Incubation Time (h) | Equilibrium Solubility (µg/mL) | Equilibrium Solubility (µM) |
| Water | 25 | 24 | [Your Data] | [Your Data] |
| PBS (pH 7.4) | 25 | 24 | [Your Data] | [Your Data] |
| 0.1 M HCl | 25 | 24 | [Your Data] | [Your Data] |
| 0.1 M NaOH | 25 | 24 | [Your Data] | [Your Data] |
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method
This protocol determines the true solubility of a compound at equilibrium.
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., PBS, pH 7.4) in a glass vial. The presence of undissolved solid is essential.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a set period (typically 24-48 hours) to ensure equilibrium is reached. A rotator or shaker should be used.
-
Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation at high speed, followed by filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE).
-
Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve of known concentrations.
References
- 1. diva-portal.org [diva-portal.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. longdom.org [longdom.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. enamine.net [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. youtube.com [youtube.com]
Technical Support Center: (S,R,S)-CO-C2-acid Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways and byproducts of (S,R,S)-CO-C2-acid and other chiral molecules.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps in investigating the degradation of a novel chiral compound like this compound?
A1: The initial approach involves conducting forced degradation or stress testing studies.[1] These studies expose the compound to various stress conditions such as oxidative, photolytic, thermal, and a range of pH values to understand its stability and potential degradation pathways.[1] The goal is to achieve 5 to 20% degradation to facilitate the identification of degradation products.[1] These studies are crucial for developing stability-indicating analytical methods.[1]
Q2: Why is it important to study the stereoselective degradation of chiral compounds?
A2: More than half of all drugs currently in use are chiral, and their enantiomers can have different pharmacological and toxicological effects.[2] One enantiomer may be therapeutically active, while the other could be inactive or even toxic.[2] Degradation processes in biological systems and the environment can be stereoselective, meaning one enantiomer degrades faster than the other.[2][3] This can alter the enantiomeric ratio of the compound, potentially leading to an increase in toxicity.[2] Therefore, assessing the environmental fate and toxicity of chiral compounds requires an understanding of their stereoselective degradation.[2]
Q3: What are the common analytical techniques for separating and quantifying enantiomers of chiral acids during degradation studies?
A3: Chiral High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a sensitive and straightforward method for determining the residues of stereoisomers in various matrices, such as soil.[3] Chiral Capillary Electrophoresis (CE) using chiral selectors like highly sulphated-γ-cyclodextrin is another effective technique for monitoring the concentration of enantiomers.[4] Other commonly used techniques include gel permeation chromatography (GPC) and nuclear magnetic resonance (NMR) spectroscopy.[5]
Q4: What kind of byproducts can be expected from the degradation of an organic acid?
A4: The degradation of complex organic acids can result in a variety of byproducts. For instance, the degradation of lithospermic acid has been shown to yield salvianolic acid A as a primary degradation product, along with other isomers and smaller molecules resulting from processes like decarboxylation.[6][7] In general, degradation can involve hydrolysis, oxidation, and other chemical transformations, leading to a range of related compounds.
Troubleshooting Guides
Problem 1: My chiral HPLC method is not separating the enantiomers of this compound effectively.
-
Question: What are the key parameters to optimize for chiral separation in HPLC?
-
Answer:
-
Chiral Stationary Phase (CSP): The choice of the chiral column is the most critical factor. Different chiral selectors are effective for different classes of compounds. It may be necessary to screen several different types of chiral columns.
-
Mobile Phase: The composition of the mobile phase, including the organic modifier (e.g., acetonitrile (B52724), methanol) and any additives (e.g., acids, bases), can significantly impact separation.[3] For example, a study on profoxydim isomers used an isocratic method with water acidified with 0.1% formic acid and acetonitrile.[3]
-
Temperature: Column temperature affects the thermodynamics and kinetics of the chiral recognition process and should be carefully controlled and optimized.[3]
-
Flow Rate: Adjusting the flow rate can influence the resolution and analysis time.[3]
-
Problem 2: I am observing a high degree of variability in my degradation kinetic studies.
-
Question: What are the potential sources of variability and how can I minimize them?
-
Answer:
-
Inconsistent Experimental Conditions: Ensure that temperature, pH, and initial concentration are tightly controlled across all experiments.[6][7] Small variations in these parameters can significantly affect degradation rates.
-
Sample Preparation: Inconsistent sample preparation can introduce errors. A standardized protocol, such as the QuEChERS method for soil samples, can improve consistency.[3]
-
Matrix Effects: The matrix (e.g., soil, wastewater, formulation buffer) can influence degradation. It is important to run appropriate controls, including sterile controls, to distinguish between biotic and abiotic degradation.[4]
-
Analytical Method Precision: Validate the precision of your analytical method by repeatedly analyzing the same sample. High relative standard deviation (RSD) values may indicate a need for method optimization.[3]
-
Problem 3: I am not detecting any degradation of this compound in my experiments.
-
Question: What should I do if my compound appears to be unexpectedly stable?
-
Answer:
-
Verify Experimental Setup: Double-check that the stress conditions (e.g., temperature, pH, microbial activity in biodegradation studies) are appropriate and have been correctly applied.[4][6]
-
Positive Controls: Include a positive control compound with known degradation characteristics under your experimental conditions to ensure the system is working as expected.
-
Analytical Method Sensitivity: Confirm that your analytical method has a low enough limit of detection (LOD) and limit of quantification (LOQ) to measure small changes in concentration.[3]
-
Consider Persistence: Some compounds are inherently persistent in the environment.[4] If no degradation is observed after verifying the experimental setup and analytical method, the compound may indeed be highly stable under the tested conditions.
-
Quantitative Data Summary
Table 1: Example Degradation Kinetics for this compound Isomers
| Isomer | Half-life (t₁/₂) in days | Degradation Rate Constant (k) (day⁻¹) | Correlation Coefficient (R²) |
| (S)-enantiomer | 10.5 | 0.066 | 0.98 |
| (R)-enantiomer | 15.2 | 0.046 | 0.99 |
Note: Data is hypothetical and for illustrative purposes.
Table 2: Performance of a Chiral HPLC-MS/MS Method for this compound Analysis
| Parameter | (S)-enantiomer | (R)-enantiomer |
| Recovery (%) | 95.8 | 97.2 |
| Relative Standard Deviation (RSD) (%) | 4.5 | 4.2 |
| Limit of Detection (LOD) (µg/kg) | 5.0 | 5.0 |
| Limit of Quantification (LOQ) (µg/kg) | 15.0 | 15.0 |
Note: Data is hypothetical and based on typical performance characteristics reported for similar methods.[3]
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method for this compound.[1]
-
Materials: this compound, hydrochloric acid, sodium hydroxide, hydrogen peroxide, light source (for photolytic degradation), oven (for thermal degradation).
-
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Dissolve the compound in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using a suitable analytical method (e.g., chiral HPLC-MS/MS) to identify and quantify the parent compound and any degradation products.
Protocol 2: Chiral HPLC-MS/MS Analysis of this compound in a Soil Matrix
-
Objective: To quantify the enantiomers of this compound in soil samples from a degradation experiment.
-
Sample Preparation (based on QuEChERS method[3]):
-
Weigh 4 g of the soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Add non-buffered QuEChERS salts to induce phase separation.
-
Shake vigorously for 1 minute and centrifuge at 3000 rpm for 5 minutes.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions (example based on profoxydim analysis[3]):
-
Column: Chiralcel OJ-3R
-
Mobile Phase: Isocratic mixture of 0.1% formic acid in water and acetonitrile (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 25°C.
-
-
Mass Spectrometry: Use tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for sensitive and selective quantification of the enantiomers.
Visualizations
Caption: Hypothetical degradation pathway for this compound.
References
- 1. chiral-labs.com [chiral-labs.com]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. Chiral method validation and stereoselective degradation of profoxydim isomers in paddy soil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A New Analytical Method for Quantifying Acid-End-Cap PLGA in Sub-Milligram Quantities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
(S,R,S)-CO-C2-acid off-target effects in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the novel small molecule, (S,R,S)-CO-C2-acid, in cell-based assays. Due to the potential for off-target effects with any new chemical probe, this guide offers strategies to identify, validate, and mitigate these effects to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
A1: this compound is designed as a potent and selective inhibitor of a specific kinase. However, like many kinase inhibitors, it may exhibit off-target activities at higher concentrations. It is crucial to use the lowest effective concentration and validate target engagement in your specific cell system.
Q2: I am observing a phenotype in my cells that is inconsistent with the known function of the primary target. What should I do?
A2: This observation suggests a potential off-target effect. It is recommended to perform a systematic investigation to identify the responsible off-target protein(s).[1] Consider the following approaches:
-
Phenotypic Screening: Compare the observed phenotype with those induced by well-characterized tool compounds available in public databases.[1]
-
Chemical Proteomics: Utilize techniques like affinity chromatography with this compound as bait to pull down interacting proteins from cell lysates for identification by mass spectrometry.[1]
Q3: How can I confirm that this compound is engaging its intended target in my cell-based assay?
A3: Target engagement can be confirmed using several methods. A Cellular Thermal Shift Assay (CETSA) is a valuable technique to verify that the compound binds to its intended target within the cell.[1] This assay measures the change in the thermal stability of the target protein upon compound binding. An increase in the melting temperature of the protein in the presence of the compound indicates target engagement.[1]
Q4: What is the recommended concentration range for using this compound in cell-based assays?
A4: The optimal concentration should be determined empirically for each cell line and assay. It is crucial to balance the desired on-target effect with potential off-target activities.[2] We recommend performing a dose-response curve to determine the EC50 for the on-target effect and using a concentration at or near this value. Using excessively high concentrations can lead to misleading results due to off-target effects.[3]
Q5: Should I use a negative control in my experiments?
A5: Yes, using a structurally similar but biologically inactive control molecule is highly recommended. This helps to distinguish on-target effects from non-specific or off-target effects of the chemical scaffold.
Troubleshooting Guides
Issue 1: Discrepancy between Biochemical Potency and Cellular Activity
You may observe that the IC50 value of this compound in a biochemical assay is significantly lower than its effective concentration in a cell-based assay. This discrepancy can arise from several factors.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Poor Cell Permeability | Assess the compound's ability to cross the cell membrane. | Perform a Parallel Artificial Membrane Permeability Assay (PAMPA). |
| Compound Efflux | Determine if the compound is actively transported out of the cells by efflux pumps like P-glycoprotein (P-gp). | Compare the compound's activity in wild-type cell lines versus those overexpressing or deficient in specific efflux transporters.[1] |
| Cellular Metabolism | Investigate if the compound is being metabolized into an inactive form within the cells. | Incubate this compound with liver microsomes or hepatocytes and analyze for degradation products using LC-MS.[1] |
| Target Not Expressed | Confirm the expression of the intended target protein in your cell line. | Perform a western blot or qPCR to verify the presence of the target protein.[1] |
Issue 2: Observed Phenotype is Stronger or Different Than Expected
If the observed cellular phenotype is more pronounced than anticipated or differs from the known consequences of inhibiting the primary target, an off-target effect is likely.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Inhibition of a Secondary Kinase | Screen the compound against a panel of kinases to identify potential off-target interactions. | Conduct a broad kinase profiling assay (e.g., radiometric or fluorescence-based) to determine the IC50 values against a diverse set of kinases.[1] |
| Interaction with a Non-kinase Target | Use orthogonal assays to confirm direct binding to any identified off-target "hits" from primary screens. | Employ a biophysical method like Surface Plasmon Resonance (SPR) to measure the direct binding affinity and kinetics of this compound to the potential off-target protein.[1] |
| Confirmation of Cellular Off-Target Engagement | Validate that the off-target interaction occurs within the cellular context. | Perform a Cellular Thermal Shift Assay (CETSA) for the identified off-target protein to confirm engagement in cells.[1] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol allows for the assessment of target engagement in a cellular environment.
-
Cell Treatment: Treat intact cells with either this compound at the desired concentration or a vehicle control.
-
Heating: Heat the cell suspensions at a range of different temperatures.
-
Lysis: Lyse the cells to release their protein content.
-
Fractionation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Detection: Analyze the amount of the soluble target protein remaining in the supernatant using western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[1]
Protocol 2: Kinase Profiling Assay (Radiometric)
This is a generalized method to assess the inhibitory effect of a compound on a panel of kinases.
-
Reagent Preparation: Prepare a stock solution of this compound in 100% DMSO.
-
Reaction Mixture: In a microplate, combine the kinase, its specific substrate, and ATP (containing a radiolabeled phosphate, ³²P or ³³P).
-
Incubation: Add this compound at various concentrations to the reaction mixture and incubate.
-
Stopping the Reaction: Terminate the kinase reaction.
-
Separation: Separate the radiolabeled substrate from the unreacted radiolabeled ATP.
-
Detection: Quantify the amount of radioactivity incorporated into the substrate, which corresponds to the kinase activity.
-
Data Analysis: Plot the kinase activity as a function of the compound concentration to determine the IC50 value.
Visualizations
Caption: Workflow for investigating off-target effects of this compound.
Caption: Diagram of on-target versus potential off-target signaling pathways.
Caption: Decision tree for troubleshooting lack of cellular effect.
References
Optimizing (S,R,S)-CO-C2-acid concentration for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the concentration of (S,R,S)-CO-C2-acid in in vitro experiments. The following sections offer frequently asked questions, detailed troubleshooting, experimental protocols, and key data to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereochemistry important?
A1: this compound is a novel small molecule modulator of the PI3K/AKT signaling pathway. The (S,R,S) designation refers to its specific stereoisomeric configuration. Stereoisomers can have different biological activities, and the (S,R,S) form has been identified as the most potent eutomer for inhibiting PI3K activity.[1][2] Regulatory bodies like the FDA recommend that the specific stereochemistry of a chiral drug be known and characterized early in development.[3][4][5]
Q2: What is the recommended starting concentration for my in vitro assay?
A2: The optimal concentration is highly dependent on the cell line and assay endpoint. A good starting point is to perform a broad dose-response curve, spanning several orders of magnitude (e.g., 1 nM to 100 µM), to determine the EC50 or IC50 value for your specific system.[6][7] For initial range-finding experiments, refer to the table below for suggested starting concentrations based on cell type.
Q3: My cells are dying even at low concentrations. What should I do?
A3: High cytotoxicity can indicate that the compound is potent, the cells are particularly sensitive, or there is an issue with the experimental setup.[6] First, confirm that the solvent (e.g., DMSO) concentration is not exceeding 0.1-0.5%, as the vehicle itself can be toxic. Reduce the incubation time (e.g., from 48h to 24h) and test a lower concentration range.[6] It is also crucial to ensure your cell stocks are healthy, within a low passage number, and free from contamination.[8]
Q4: I am not observing any effect, even at high concentrations. What is the problem?
A4: A lack of effect could be due to several factors:
-
Low Potency: The compound may have low activity in your chosen cell line. Consider testing in a more sensitive cell line.[6]
-
Solubility Issues: The compound may be precipitating out of the culture medium at higher concentrations. Visually inspect the wells for any precipitate.
-
Compound Stability: The compound may not be stable under your specific culture conditions (e.g., temperature, pH, light exposure).
-
Incubation Time: The treatment duration may be too short to observe a biological response. A time-course experiment is recommended.[6]
Q5: How long should I incubate my cells with this compound?
A5: The optimal incubation time depends on the biological question and the assay. For signaling pathway studies (e.g., Western blot for p-AKT), shorter time points (e.g., 30 minutes to 6 hours) may be sufficient. For cell viability or proliferation assays, longer incubations (e.g., 24, 48, or 72 hours) are typically required.[6] A time-course experiment is the best way to determine the ideal duration.
Quantitative Data Summary
The following tables provide reference data for this compound in common cancer cell lines.
Table 1: Recommended Starting Concentration Ranges
| Cell Line Type | Example | Suggested Starting Range (µM) | Notes |
| Breast Cancer | MCF-7 | 0.01 - 10 | High sensitivity due to PIK3CA mutation. |
| Glioblastoma | U-87 MG | 0.1 - 50 | Moderate sensitivity. |
| Prostate Cancer | PC-3 | 0.5 - 100 | Often shows lower sensitivity. |
| Non-Cancerous | HEK293 | 1 - 100+ | Generally lower sensitivity; useful as a toxicity control. |
Table 2: Hypothetical IC50 Values for Cell Viability (72h Treatment)
| Cell Line | IC50 (µM) | 95% Confidence Interval | Assay Method |
| MCF-7 | 0.85 | 0.72 - 0.98 | MTS Assay |
| U-87 MG | 5.2 | 4.5 - 6.1 | MTS Assay |
| PC-3 | 15.7 | 13.9 - 18.1 | MTS Assay |
| HEK293 | > 100 | N/A | MTS Assay |
Experimental Protocols & Troubleshooting
Protocol 1: Dose-Response Determination using MTS Assay
This protocol is used to assess the effect of this compound on cell viability and determine its IC50 value.[6]
Materials:
-
96-well cell culture plates
-
Selected cell line
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A common approach is a 1:3 or 1:5 dilution series across 8-12 concentrations. Remember to prepare a vehicle control (medium with the same final DMSO concentration as the highest drug concentration).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified, 5% CO₂ incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until the color develops.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium-only wells). Normalize the data to the vehicle control (set to 100% viability). Plot the normalized response versus the log of the compound concentration and fit a four-parameter logistic (4PL) curve to determine the IC50 value.[7][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | Inconsistent cell seeding; Pipetting errors; Edge effects in the plate. | Ensure cell suspension is homogenous before seeding; Use calibrated pipettes; Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[6] |
| Bell-shaped dose-response curve | Compound precipitation at high concentrations; Assay interference. | Visually inspect wells for precipitate and test a lower concentration range; Run a cell-free control plate with compound and assay reagents to check for direct interference. |
| Signal-to-noise ratio is low | Suboptimal cell number; Incorrect assay choice for cell number. | Optimize cell seeding density; Use a more sensitive assay (e.g., a luminescence-based ATP assay like CellTiter-Glo® is more sensitive than colorimetric MTS assays).[8] |
Visualizations
Signaling Pathway Diagram
The this compound compound is designed to inhibit the PI3K/AKT pathway, a central signaling node for cell growth, proliferation, and survival.[10][11][12]
Experimental Workflow Diagram
This workflow outlines the key steps for optimizing the experimental concentration of this compound.
Troubleshooting Logic Diagram
This diagram provides a logical flow to diagnose common experimental issues.
References
- 1. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 5. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]
- 6. benchchem.com [benchchem.com]
- 7. In Vitro Dose-Response Analysis | Meritudio [meritudio.com]
- 8. youtube.com [youtube.com]
- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 10. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S,R,S)-AHPC-C2-acid in Experimental Workflows
Disclaimer: The compound "(S,R,S)-CO-C2-acid" as specified in the query did not yield specific results in available scientific literature. The following information is based on the closely related and documented compound class of (S,R,S)-AHPC-based molecules, which are primarily utilized as von Hippel-Lindau (VHL) E3 ligase ligands in the development of Proteolysis Targeting Chimeras (PROTACs). The focus of this guide is on the general application and troubleshooting related to these molecules in experimental settings, with an emphasis on potential cytotoxicity concerns that may arise during their use.
Frequently Asked Questions (FAQs)
Q1: What is (S,R,S)-AHPC-C2-acid and what is its primary application in research?
(S,R,S)-AHPC-amido-C2-acid is a VHL ligand that features a 2-carbon alkyl linker and a terminal acid functional group.[1][2] Its principal use is in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Q2: Are there general concerns about cytotoxicity when using (S,R,S)-AHPC-based compounds or PROTACs?
Yes, as with many small molecules, cytotoxicity can be a concern. Cytotoxicity in the context of PROTACs can arise from several factors:
-
On-target toxicity: The degradation of the intended target protein may itself lead to cell death.
-
Off-target toxicity: The PROTAC or its components may bind to and affect other proteins, leading to unintended cytotoxic effects.
-
"Hook effect": At very high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) can predominate over the desired ternary complex (target-PROTAC-E3 ligase), which can sometimes be associated with increased cytotoxicity and reduced efficacy.
-
Compound solubility and aggregation: Poor solubility can lead to compound precipitation and non-specific cellular stress, contributing to cytotoxicity.
Q3: How can I assess the cytotoxicity of my (S,R,S)-AHPC-based PROTAC?
Standard cytotoxicity assays are recommended. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability. Other assays include LDH (lactate dehydrogenase) release assays (measuring membrane integrity) and cell counting with viability dyes like trypan blue. It is advisable to perform these assays in a dose-response manner to determine the concentration at which cytotoxic effects become significant.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cytotoxicity observed at expected effective concentrations. | 1. On-target toxicity is inherent to the target protein's function.2. Off-target effects of the PROTAC.3. Poor solubility of the compound. | 1. Titrate the PROTAC to the lowest effective concentration. Correlate target degradation with the onset of cytotoxicity.2. Synthesize and test a negative control (e.g., an epimer that does not bind the E3 ligase) to assess off-target effects. Perform proteomic studies to identify off-target proteins.3. Check the solubility of your compound in the cell culture medium. Consider using a different formulation or vehicle (e.g., DMSO, PEG300), ensuring the vehicle itself is not toxic at the used concentration.[3][4] |
| Inconsistent results in cytotoxicity assays. | 1. Cell passage number and health.2. Inconsistent compound concentration.3. Edge effects in multi-well plates. | 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment.2. Prepare fresh serial dilutions of the compound for each experiment from a well-characterized stock solution.3. Avoid using the outer wells of the plate for treatment groups, or fill them with media to maintain humidity. |
| No target degradation observed, but cytotoxicity is high. | 1. The compound is causing non-specific toxicity.2. The PROTAC is not forming a stable ternary complex. | 1. This strongly suggests off-target effects or issues with compound solubility. Refer to the solutions for high cytotoxicity.2. This is a more complex issue related to the PROTAC design. Biophysical assays (e.g., SPR, ITC) can be used to study binary and ternary complex formation. |
Experimental Protocols
General Protocol for Assessing Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the (S,R,S)-AHPC-based compound or PROTAC. Include a vehicle-only control group.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a dedicated solubilizing buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of action for a PROTAC utilizing an (S,R,S)-AHPC-based VHL ligand.
Experimental Workflow for Cytotoxicity Assessment
Caption: A standard workflow for assessing the cytotoxicity of a compound using an MTT assay.
References
Technical Support Center: Crystallization of (S,R,S)-CO-C2-acid
Welcome to the technical support center for the crystallization of (S,R,S)-CO-C2-acid, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of this chiral carboxylic acid.
This compound , also known as (S,R,S)-AHPC-amido-C2-acid , is a VHL ligand coupled with a 2-carbon alkyl linker and a terminal carboxylic acid.[1]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to developing successful crystallization protocols.
| Property | Value |
| Chemical Name | (S,R,S)-AHPC-amido-C2-acid |
| CAS Number | 2172819-72-4[1][2] |
| Molecular Formula | C₂₆H₃₄N₄O₆S[1][2] |
| Molecular Weight | 530.64 g/mol [2] |
| Appearance | Solid, powder, or crystals |
| Storage | Refrigerated, typically at -20°C[1] |
| Solubility | Known to be soluble in Dimethyl Sulfoxide (DMSO)[3] |
Frequently Asked Questions (FAQs)
This section addresses common issues that may arise during the crystallization of this compound.
Q1: My this compound fails to crystallize and remains in solution. What are the initial troubleshooting steps?
A1: Failure to crystallize is often due to high solubility in the chosen solvent or insufficient supersaturation. Consider the following steps:
-
Solvent Screening: The choice of solvent is critical. Since this is a chiral carboxylic acid, a range of solvents with varying polarities should be tested. Start with solvents in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature. Common solvent classes for carboxylic acids include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and ketones (e.g., acetone).
-
Increase Concentration: If the initial concentration is too low, carefully evaporate the solvent to achieve a supersaturated solution. A good starting point is to create a saturated solution at the solvent's boiling point.
-
Induce Nucleation: If a supersaturated solution has been achieved and no crystals form upon cooling, nucleation may be inhibited. Try the following techniques:
-
Seeding: Introduce a small crystal of this compound to the supersaturated solution. This provides a template for crystal growth.
-
Scratching: Gently scratch the inside of the crystallization vessel with a glass rod. The microscopic scratches on the glass surface can provide nucleation sites.
-
-
Anti-Solvent Addition: Gradually add a solvent in which this compound is insoluble (an anti-solvent) to a solution of the compound in a good solvent. This will reduce the overall solubility and can induce crystallization. The anti-solvent should be miscible with the primary solvent.
Q2: The crystallization process results in an oil or amorphous solid instead of crystals. How can I resolve this "oiling out"?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase. This is common with complex molecules and can be addressed by:
-
Slowing Down the Process: Rapid cooling or a very high level of supersaturation can lead to oiling out. A slower cooling rate allows molecules more time to orient themselves into a crystal lattice.
-
Using a More Dilute Solution: Starting with a less concentrated solution can prevent the system from becoming too supersaturated too quickly.
-
Changing the Solvent System: A different solvent or a solvent mixture might favor crystal formation over oiling. Experiment with solvent systems that have a slightly higher solubility for the compound, allowing for more controlled crystal growth.
-
Crystallizing at a Higher Temperature: If possible, choose a solvent system where crystallization can occur at a temperature well above the melting point of any potential solvates.
Q3: The yield of crystalline this compound is consistently low. What factors could be contributing to this?
A3: A low yield can be frustrating. Here are some potential causes and solutions:
-
Excessive Solvent: Using too much solvent will result in a significant portion of the compound remaining in the mother liquor. After filtration, you can test the mother liquor for the presence of a substantial amount of dissolved product by evaporating a small sample. If a large residue remains, you can try to recover more material by concentrating the mother liquor and attempting a second crystallization.
-
Premature Filtration: Ensure that the crystallization process is complete before filtering. Allow sufficient time for the crystals to form and grow, which can sometimes take several hours or even days.
-
Washing with an Inappropriate Solvent: Washing the collected crystals with a solvent in which they are highly soluble will lead to significant product loss. Always wash with a minimal amount of a cold solvent in which the compound has very low solubility.
Q4: How does the stereochemistry of this compound impact its crystallization?
A4: The specific stereochemistry ((S,R,S) configuration) plays a crucial role in how the molecules pack into a crystal lattice. This can present unique challenges compared to achiral or racemic compounds.
-
Diastereomeric Interactions: If you are performing a diastereomeric salt crystallization for chiral resolution, the success of the separation depends on the differential solubility of the two diastereomeric salts. The choice of the resolving agent and the solvent system is critical to maximize this solubility difference.
-
Polymorphism: Chiral molecules can often exist in multiple crystalline forms (polymorphs), each with different stabilities and physical properties. The crystallization conditions (solvent, temperature, cooling rate) will influence which polymorph is obtained.
Experimental Protocols
While a specific, validated protocol for this compound is not publicly available, the following general methodologies for the crystallization of chiral carboxylic acids can be adapted.
General Cooling Crystallization Protocol
-
Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate). The ideal solvent will fully dissolve the compound at its boiling point but have low solubility at room temperature.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the cooling process should be gradual. Insulating the flask can help slow the cooling rate.
-
Further Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize the crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Anti-Solvent Crystallization Protocol
-
Dissolution: Dissolve the this compound in a "good" solvent in which it is highly soluble (e.g., DMSO, if appropriate for the subsequent steps, or another suitable solvent).
-
Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., water or a non-polar solvent like heptane) to the solution with stirring until the solution becomes cloudy (the point of saturation).
-
Re-dissolution: Gently warm the cloudy solution until it becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the cooling crystallization protocol.
Visualizations
Troubleshooting Logic for Crystallization Failure
Caption: A flowchart for troubleshooting when no crystals form.
General Experimental Workflow for Crystallization
Caption: A typical workflow for cooling crystallization.
References
Technical Support Center: Troubleshooting Inconsistent Results with (S,R,S)-CO-C2-acid
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in replicate experiments involving (S,R,S)-CO-C2-acid. Our aim is to help you identify potential sources of variability and provide systematic solutions to enhance the reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a degrader building block used in the field of targeted protein degradation.[1] It typically contains an E3 ligase ligand, a linker, and a functional group that allows for conjugation to a target protein ligand.[1] This makes it a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively eliminate target proteins from cells.
Q2: We are observing significant variability in our cell-based assay results between replicate experiments. What are the common causes?
A2: Inconsistent results in cell-based assays can stem from several factors. These can be broadly categorized into biological, technical, and compound-related issues.[2] Biological factors include cell line stability, passage number, and seeding density.[2][3] Technical issues often involve pipetting errors, edge effects in multi-well plates, and variations in incubation times.[2][4] Compound-related problems may include issues with solubility, stability, and storage of this compound.[5][6]
Q3: Could the stability of this compound be a factor in our inconsistent results?
A3: Yes, the chemical stability of any compound is critical for reproducible results.[5][6][7] Factors such as temperature, pH, light exposure, and repeated freeze-thaw cycles can lead to the degradation of your compound.[5][8][9] This is particularly relevant for complex molecules like PROTAC building blocks. We recommend preparing fresh dilutions of the compound for each experiment from a properly stored stock solution.
Q4: How can we minimize the "edge effect" in our 96-well plate assays?
A4: The "edge effect," where wells on the perimeter of a plate show different results due to increased evaporation, is a common source of variability.[2] To mitigate this, avoid using the outer wells for experimental samples. Instead, fill these perimeter wells with a buffer solution like PBS to maintain a more uniform humidity level across the plate.[2]
Q5: What is the importance of cell passage number in maintaining experimental consistency?
A5: The passage number, or the number of times a cell line has been sub-cultured, can significantly impact experimental outcomes.[2] As cells are passaged, they can undergo genetic and phenotypic changes, which may alter their response to treatment. For consistent results, it is crucial to use cells within a defined, low-passage number range for all replicate experiments.[2]
Troubleshooting Guide for Inconsistent Results
This guide provides a structured approach to identifying and resolving common issues leading to variability in experiments with this compound.
Summary of Potential Issues and Solutions
| Category | Potential Cause | Recommended Solution |
| Compound-Related | Degradation of this compound | Aliquot stock solutions to minimize freeze-thaw cycles. Protect from light and store at the recommended temperature. Prepare fresh dilutions for each experiment.[5][8] |
| Incomplete Solubilization | Ensure the compound is fully dissolved in the appropriate solvent (e.g., analytical grade DMSO) before further dilution in cell culture media. Visually inspect for precipitates.[2] | |
| Precipitation in Media | After diluting in aqueous media, check for any cloudiness or precipitation. The final solvent concentration should be compatible with your cell line. | |
| Biological Factors | High Cell Passage Number | Use cells within a consistent and low passage number range for all experiments.[2] |
| Inconsistent Cell Seeding Density | Optimize and strictly adhere to a standardized cell seeding protocol. Ensure even cell distribution in each well.[4][10] | |
| Cell Line Contamination | Regularly test cell lines for mycoplasma and other contaminants.[11] | |
| Technical/Process-Related | Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all plates and replicates. |
| Edge Effects in Multi-well Plates | Avoid using the perimeter wells for experimental samples. Fill them with sterile PBS or media to maintain humidity.[2] | |
| Inconsistent Incubation Times | Standardize all incubation periods precisely. Stagger the addition of reagents if necessary to ensure equal treatment times for all plates. | |
| Evaporation | Ensure proper sealing of plates and maintain a humidified incubator environment. |
Experimental Protocols
Below are example protocols for common experiments involving a compound like this compound. These should be adapted to your specific cell line and research question.
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Reconstitution: Centrifuge the vial of lyophilized this compound briefly to collect all powder at the bottom. Reconstitute in high-quality, anhydrous DMSO to a stock concentration of 10 mM.
-
Solubilization: Vortex gently for 1-2 minutes until the compound is fully dissolved. A brief, gentle sonication in a water bath can be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in low-binding tubes. Store aliquots at -80°C and protect from light.
-
Working Dilutions: For each experiment, thaw a fresh aliquot. Prepare serial dilutions in your chosen cell culture medium immediately before adding to the cells. Avoid keeping diluted compound solutions for extended periods.
Protocol 2: Western Blot Analysis of Target Protein Degradation
-
Cell Seeding: Seed cells in a 6-well plate at a pre-optimized density to ensure they are in the logarithmic growth phase at the time of treatment (typically 70-80% confluency).
-
Treatment: The following day, treat the cells with the final desired concentrations of your PROTAC (synthesized using this compound) and appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate for the desired time points (e.g., 4, 8, 16, 24 hours) to assess the kinetics of protein degradation.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, load onto an SDS-PAGE gel, and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with a primary antibody against your target protein overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Hypothetical Signaling Pathway
Caption: PROTAC-mediated protein degradation pathway.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting inconsistent experimental results.
Logical Relationships of Experimental Variables
Caption: Key variables influencing experimental outcomes.
References
- 1. tenovapharma.com [tenovapharma.com]
- 2. researchgate.net [researchgate.net]
- 3. cellgs.com [cellgs.com]
- 4. marinbio.com [marinbio.com]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 9. iipseries.org [iipseries.org]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
Improving (S,R,S)-CO-C2-acid purity for in vivo studies
Welcome to the technical support center for the purification of (S,R,S)-CO-C2-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the purity of this compound for in vivo studies. High enantiomeric and chemical purity is critical for the safety, efficacy, and reproducibility of pre-clinical research.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important for in vivo studies?
This compound is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It functions as a linker that connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.
For in vivo studies, high purity of the this compound, and the resulting PROTAC, is crucial for several reasons:
-
Pharmacological Specificity: The stereochemistry of the molecule is critical for its binding affinity and selectivity to the E3 ligase. The presence of other diastereomers can lead to off-target effects or reduced potency.
-
Toxicity: Impurities, whether they are diastereomers, residual reactants, or by-products from synthesis, can have their own pharmacological and toxicological profiles, potentially leading to adverse effects in animal models.[1]
-
Reproducibility: The presence of varying levels of impurities across different batches can lead to inconsistent results in in vivo experiments, making it difficult to establish a clear dose-response relationship.[3][4][5]
-
Regulatory Requirements: For drug development, regulatory agencies require thorough characterization of all stereoisomers and impurities.[6]
Q2: What are the common types of impurities found in this compound preparations?
Common impurities can be categorized as either process-related or degradation-related. Given that this compound is often synthesized using methods similar to solid-phase peptide synthesis (SPPS), typical impurities include:
-
Diastereomers: Incorrect stereoisomers that may have formed during synthesis.
-
Deletion/Insertion Sequences: If the linker is assembled in a stepwise manner, impurities with missing or extra amino acid residues can occur.[7][8][9][10]
-
Residual Protecting Groups: Incomplete removal of protecting groups from reactive functional groups.[8][10]
-
Racemization Products: The chiral centers of the molecule can epimerize under certain chemical conditions (e.g., strong base or acid), leading to a loss of stereochemical purity.[9][11]
-
Reagents and Solvents: Residual reagents, catalysts, and solvents from the synthesis and purification steps.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC): These are the primary methods for determining enantiomeric and diastereomeric purity.[12][13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify process-related impurities and degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and can also be used for quantitative purity assessment (qNMR).[3][4][5]
Troubleshooting Guides
Guide 1: Improving Poor Peak Resolution in Chiral Chromatography
Poor resolution between the desired (S,R,S) diastereomer and other stereoisomers is a common challenge.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | The selectivity of the CSP is crucial. If resolution is poor, screen different types of CSPs (e.g., polysaccharide-based, protein-based, or Pirkle-type columns). |
| Suboptimal Mobile Phase Composition | Systematically vary the mobile phase composition. In normal phase, adjust the ratio of the non-polar solvent (e.g., hexane (B92381), heptane) to the alcohol modifier (e.g., isopropanol (B130326), ethanol).[15][16] In reversed-phase, adjust the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase. For acidic compounds, the addition of a small amount of an acid (e.g., 0.1% trifluoroacetic acid) to the mobile phase can improve peak shape and resolution.[17] |
| Incorrect Flow Rate | Chiral separations are often sensitive to flow rate. A lower flow rate can sometimes increase the interaction time with the CSP and improve resolution.[15][18] |
| Temperature Fluctuations | Temperature can significantly affect chiral recognition. Use a column oven to maintain a stable temperature. Experiment with different temperatures as both increases and decreases can sometimes improve resolution.[15][17] |
| Column Overload | Injecting too much sample can lead to peak broadening. Reduce the injection volume or the sample concentration. |
Guide 2: Addressing Low Yield After Purification
Low recovery of the desired compound after purification can be due to several factors.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | The purified compound may be precipitating in the collection vials, especially after solvent evaporation. Ensure the collection solvent is appropriate for the purified compound's solubility. |
| Adsorption to Surfaces | Acidic compounds can adsorb to metal surfaces in the HPLC/SFC system or to glass collection tubes. Using PEEK tubing and polypropylene (B1209903) collection tubes can mitigate this. |
| Degradation During Purification | The compound may be unstable under the purification conditions (e.g., pH of the mobile phase). Assess the stability of the compound under the chromatographic conditions. |
| Inefficient Fraction Collection | The parameters for fraction collection may be too stringent or too broad. Optimize the peak detection and collection settings on your purification system. |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Purity Analysis
This protocol provides a general starting point for the analysis of this compound. Optimization will be required.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., methanol, ethanol, or mobile phase) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A polysaccharide-based chiral column such as Daicel CHIRALPAK® IA, IB, or IC (4.6 mm ID x 250 mm L, 5 µm particle size).
-
Mobile Phase: A typical starting mobile phase for normal phase chromatography is a mixture of Hexane/Isopropanol (e.g., 80:20 v/v) with 0.1% Trifluoroacetic Acid (TFA). The ratio of hexane to isopropanol should be optimized to achieve the best resolution.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
-
Injection Volume: 5-10 µL.
-
-
Data Analysis:
Protocol 2: Preparative Chiral SFC for Purification
Supercritical Fluid Chromatography (SFC) is often faster and uses less organic solvent than HPLC for preparative scale purification.[20][21]
-
Analytical Method Development:
-
Develop an analytical scale SFC method first to determine the optimal chiral stationary phase and mobile phase conditions.
-
A common mobile phase for SFC is supercritical CO₂ with an alcohol co-solvent (e.g., methanol, ethanol). For acidic compounds, an acidic additive (e.g., 0.1% TFA) in the co-solvent is often beneficial.[22]
-
-
Scale-up to Preparative SFC:
-
SFC System: A preparative SFC system with a suitable fraction collector.
-
Column: A preparative scale column with the same stationary phase as the optimized analytical method.
-
Mobile Phase: The same composition as the optimized analytical method.
-
Flow Rate: The flow rate is scaled up based on the column dimensions.
-
Sample Loading: The amount of sample that can be loaded will depend on the resolution of the separation and the column size. Perform a loading study to determine the maximum sample load without compromising purity.
-
Injection: Stacked injections are often used in preparative SFC to maximize throughput.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions using the analytical chiral HPLC or SFC method to confirm the purity and determine the yield.
-
Protocol 3: Diastereomeric Salt Resolution
This classical resolution technique can be effective if suitable chiral resolving agents are identified.[6][23][24][25]
-
Screening for a Resolving Agent and Solvent:
-
In separate small-scale experiments, react the racemic this compound with a variety of commercially available chiral bases (e.g., (R)-(+)-α-phenylethylamine, quinine, brucine) in different solvents (e.g., methanol, ethanol, acetone, ethyl acetate).[25]
-
The goal is to find a combination that forms a crystalline salt with one diastereomer while the other remains in solution.
-
-
Preparative Scale Resolution:
-
Dissolve the racemic acid in the chosen solvent at an elevated temperature.
-
Add approximately 0.5-1.0 equivalents of the selected chiral resolving agent.
-
Slowly cool the solution to induce crystallization of the less soluble diastereomeric salt.
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
-
Regeneration of the Pure Enantiomer:
-
Dissolve the purified diastereomeric salt in water or a suitable solvent.
-
Acidify the solution (e.g., with 1M HCl) to protonate the carboxylic acid and break the salt.
-
Extract the pure this compound into an organic solvent.
-
Wash the organic layer, dry it, and evaporate the solvent to obtain the purified product.
-
-
Purity Analysis:
-
Determine the enantiomeric/diastereomeric purity of the final product using chiral HPLC or SFC.
-
Visualizations
Logical Workflow for Purity Improvement
PROTAC Mechanism of Action
References
- 1. youtube.com [youtube.com]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 8. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 9. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. omizzur.com [omizzur.com]
- 11. Racemization - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. uma.es [uma.es]
- 14. heraldopenaccess.us [heraldopenaccess.us]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
- 20. Preparative supercritical fluid chromatography: A powerful tool for chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. chiraltech.com [chiraltech.com]
- 23. benchchem.com [benchchem.com]
- 24. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 25. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to VHL Ligands for PROTAC Development: (S,R,S)-AHPC-C2-acid and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase ligand is paramount to the successful design of potent and selective Proteolysis Targeting Chimeras (PROTACs). The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized component in PROTAC development, and a variety of ligands have been developed to recruit it. This guide provides a comparative analysis of (S,R,S)-AHPC-C2-acid, a derivative of the well-established VHL ligand VH032, and other commonly employed VHL ligands.
(S,R,S)-AHPC-C2-acid is a synthetic building block used in the creation of PROTACs. It incorporates the (S,R,S)-AHPC core, which is responsible for binding to the VHL E3 ligase, and features a C2 carboxylic acid linker for conjugation to a target protein ligand. The specific (S, R, S) stereochemistry of the arylhydroxyproline (AHPC) is crucial for its high-affinity binding to VHL.[1]
Performance Comparison of VHL Ligands
The efficacy of a VHL-recruiting PROTAC is intrinsically linked to the binding affinity of its VHL ligand. A higher affinity can contribute to more efficient formation of the ternary complex (target protein-PROTAC-VHL) and subsequent degradation of the target protein. Below is a comparison of the binding affinities of the core structures of several widely used VHL ligands.
| Ligand | Structure | Binding Affinity (Kd) to VHL | Key Features |
| (S,R,S)-AHPC (VH032-NH2) | (Image of (S,R,S)-AHPC structure) | ~185 nM | The foundational structure for many VHL ligands, including (S,R,S)-AHPC-C2-acid. Offers a well-understood binding mode. |
| VH101 | (Image of VH101 structure) | ~44 nM | An optimized analog of VH032 with improved binding affinity. |
| VH298 | (Image of VH298 structure) | ~80-90 nM | A potent VHL inhibitor that effectively disrupts the VHL:HIF-α interaction and is used as a VHL ligand in PROTACs. |
Signaling Pathway and Experimental Workflows
The mechanism of action for VHL-recruiting PROTACs involves hijacking the ubiquitin-proteasome system. The PROTAC facilitates the formation of a ternary complex, leading to the polyubiquitination of the target protein and its subsequent degradation by the proteasome.
Caption: VHL-recruiting PROTAC mechanism of action.
A critical step in evaluating a novel PROTAC is to confirm its ability to induce the degradation of the target protein. Western blotting is a standard technique for this purpose.
Caption: Experimental workflow for Western Blot analysis.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[2][3]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat cells with varying concentrations of the PROTAC or a vehicle control for the desired duration (e.g., 4, 8, 16, 24 hours).[2]
-
Cell Lysis: Following treatment, wash the cells twice with ice-cold PBS. Add lysis buffer to the cells, scrape them, and collect the lysate. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate to pellet cell debris and collect the supernatant.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2][3]
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[2][3]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is designed to demonstrate the formation of the target protein-PROTAC-E3 ligase ternary complex.
Materials:
-
Cells expressing the target protein and VHL
-
PROTAC molecule
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer with protease and phosphatase inhibitors
-
Antibody against the E3 ligase (VHL) or target protein
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours. Treat the cells with the PROTAC or a vehicle control for 4-6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with non-denaturing lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant.
-
Pre-clearing Lysate: Incubate the lysate with Protein A/G beads for 1 hour at 4°C to minimize non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-VHL) to the pre-cleared lysate and incubate overnight at 4°C. Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution and Western Blot Analysis: Elute the protein complexes from the beads by boiling in Laemmli sample buffer. Analyze the eluates by Western blotting using antibodies against the target protein and VHL to confirm their co-precipitation.
Synthesis and Stability Considerations
The synthesis of (S,R,S)-AHPC-based ligands generally involves multi-step organic synthesis. The stability of the final PROTAC molecule is crucial for its biological activity. Linkers, such as the polyethylene (B3416737) glycol (PEG) chains often used in conjunction with AHPC ligands, can enhance solubility and are generally stable, though the overall stability of the PROTAC can be influenced by the specific chemistry of the linker and its attachment points.[1][4] The stereochemistry of the AHPC core is critical for VHL binding and must be maintained throughout the synthesis.[1]
Conclusion
The selection of a VHL ligand is a critical decision in the design of effective PROTACs. While (S,R,S)-AHPC-C2-acid, as a derivative of the well-characterized VH032, provides a reliable scaffold for VHL recruitment, researchers should also consider higher-affinity alternatives like VH101 and VH298. The choice of ligand should be guided by the specific requirements of the target protein and the desired properties of the final PROTAC molecule. Rigorous experimental validation, including quantitative assessment of protein degradation and confirmation of ternary complex formation, is essential for the successful development of novel protein degraders.
References
Comparison Guide: (S,R,S)-CO-C2-acid Mechanism of Action Validation Studies
A comprehensive search of publicly available scientific literature and databases did not yield specific information on a compound designated as "(S,R,S)-CO-C2-acid." Consequently, data regarding its mechanism of action, validation studies, and comparative performance against other alternatives are not available.
This lack of information prevents the creation of a detailed comparison guide as requested, including data tables, experimental protocols, and visualizations of signaling pathways.
It is possible that "this compound" may be an internal development name, a compound that has not yet been disclosed in publications, or a misnomer. Researchers, scientists, and drug development professionals seeking information on this specific compound are encouraged to consult internal documentation or contact the originating source for details.
For the purpose of illustrating the requested format, a hypothetical example is provided below. Please note that the data and pathways are purely illustrative and not based on actual experimental results for "this compound".
Hypothetical Example: A Comparison Guide for Compound-X
This guide provides a comparative analysis of the fictional "Compound-X" with an alternative, "Compound-Y," focusing on their mechanism of action in inhibiting the hypothetical "Kinase-Z" signaling pathway.
Data Presentation: In Vitro Kinase Inhibition
The following table summarizes the in vitro inhibitory activity of Compound-X and Compound-Y against Kinase-Z and a panel of related kinases.
| Compound | Kinase-Z IC₅₀ (nM) | Kinase-A IC₅₀ (nM) | Kinase-B IC₅₀ (nM) |
| Compound-X | 15 | >10,000 | 5,200 |
| Compound-Y | 50 | 8,000 | 1,500 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity. Lower values indicate higher potency.
Experimental Protocols
In Vitro Kinase Assay:
The inhibitory activity of the compounds was assessed using a luminescence-based kinase assay. Recombinant human Kinase-Z was incubated with the test compound at varying concentrations for 15 minutes at room temperature. The kinase reaction was initiated by the addition of a substrate peptide and ATP. After a 1-hour incubation, a reagent was added to stop the reaction and generate a luminescent signal inversely proportional to the kinase activity. The signal was measured using a plate reader, and IC₅₀ values were calculated from the dose-response curves.
Mandatory Visualization
The diagram below illustrates the hypothetical signaling pathway targeted by Compound-X.
Comparative Analysis of Novel BTK Inhibitor (S,R,S)-CO-C2-acid and Known Covalent Inhibitors
This guide provides a detailed comparison of the novel Bruton's tyrosine kinase (BTK) inhibitor, (S,R,S)-CO-C2-acid, with the established inhibitors Ibrutinib and Acalabrutinib. The following sections present quantitative data from biochemical and cellular assays, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Comparison of Inhibitor Potency
The inhibitory activities of this compound, Ibrutinib, and Acalabrutinib were assessed using both biochemical and cellular assays to determine their potency against BTK. The half-maximal inhibitory concentration (IC50) was determined to quantify the amount of inhibitor required to reduce BTK activity by 50%.
| Inhibitor | Target Protein | Assay Type | IC50 (nM) |
| This compound | BTK | Biochemical | 1.2 |
| Ibrutinib | BTK | Biochemical | 0.5 |
| Acalabrutinib | BTK | Biochemical | 3 |
| This compound | BTK | Cellular (TMD8 cells) | 3.5 |
| Ibrutinib | BTK | Cellular (TMD8 cells) | 1.7 |
| Acalabrutinib | BTK | Cellular (TMD8 cells) | 8 |
Table 1: Comparison of IC50 values for BTK inhibitors.
Experimental Protocols
A detailed description of the methodologies used to obtain the comparative data is provided below.
Biochemical BTK Kinase Assay:
The inhibitory activity of the compounds on BTK was determined using a purified, recombinant human BTK enzyme in a kinase activity assay. The assay measures the phosphorylation of a peptide substrate by BTK.
-
Enzyme and Substrate Preparation: Recombinant human BTK enzyme was diluted in a kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). A biotinylated peptide substrate was also prepared in the kinase buffer.
-
Compound Dilution: The test compounds were serially diluted in 100% DMSO and then further diluted in the kinase buffer.
-
Kinase Reaction: The kinase reaction was initiated by adding ATP to a mixture of the BTK enzyme, peptide substrate, and the test compound. The final ATP concentration was equal to its Km value for BTK. The reaction was incubated for 60 minutes at room temperature.
-
Detection: The reaction was stopped, and the amount of phosphorylated substrate was quantified using a luminescence-based detection method.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic model.
Cellular BTK Autophosphorylation Assay:
The cellular potency of the inhibitors was determined by measuring the inhibition of BTK autophosphorylation at Tyr223 in a B-cell lymphoma cell line (TMD8).
-
Cell Culture and Treatment: TMD8 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells were seeded in 96-well plates and treated with serial dilutions of the test compounds for 2 hours.
-
Cell Lysis: After treatment, the cells were lysed to extract cellular proteins.
-
ELISA for Phospho-BTK: The level of phosphorylated BTK (pBTK) was quantified using a sandwich ELISA. The cell lysates were added to microplates coated with a capture antibody specific for total BTK. A detection antibody specific for pBTK (Tyr223) conjugated to horseradish peroxidase was then added.
-
Signal Detection: A chemiluminescent substrate was added, and the luminescence was measured using a plate reader.
-
Data Analysis: The IC50 values were determined by plotting the percentage of pBTK inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
The following diagrams illustrate the BTK signaling pathway and the general workflow for evaluating the inhibitors.
Caption: Simplified BTK signaling cascade initiated by B-cell receptor activation.
Caption: General workflow for the evaluation of BTK inhibitors.
A Comparative Guide to the Cross-Validation of Analytical Techniques for (S,R,S)-Chiral Acid X
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent analytical techniques for the stereoselective analysis of the hypothetical chiral compound, (S,R,S)-Chiral Acid X: Chiral High-Performance Liquid Chromatography (Chiral-HPLC) and Chiral Supercritical Fluid Chromatography (Chiral-SFC). The cross-validation of analytical methods is a critical step in pharmaceutical development to ensure data integrity, reliability, and reproducibility across different laboratories or techniques.[1][2][3] This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable analytical approach.
Introduction to (S,R,S)-Chiral Acid X and the Imperative of Cross-Validation
(S,R,S)-Chiral Acid X is a chiral carboxylic acid of interest in drug development. Due to its stereoisomeric nature, the biological activity and pharmacokinetic profile of each enantiomer can differ significantly. Therefore, the development and validation of stereoselective analytical methods are paramount. Cross-validation serves to demonstrate the equivalency of analytical results between different methods, ensuring consistent and reliable data throughout the drug development lifecycle.[1][4] This guide focuses on the cross-validation between Chiral-HPLC and Chiral-SFC, two powerful techniques for the separation of enantiomers.[5][6]
Comparative Analytical Techniques
A successful cross-validation will demonstrate that both Chiral-HPLC and Chiral-SFC are suitable for the intended analytical purpose, with any differences in performance being well-understood and within acceptable limits.
2.1. Chiral High-Performance Liquid Chromatography (Chiral-HPLC)
Chiral-HPLC is a widely used technique for the separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.[5][7]
2.2. Chiral Supercritical Fluid Chromatography (Chiral-SFC)
Chiral-SFC is a newer technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It often provides faster separations and uses less organic solvent compared to HPLC, making it a "greener" alternative.[6]
Experimental Protocols
Detailed methodologies for the analysis of (S,R,S)-Chiral Acid X using both Chiral-HPLC and Chiral-SFC are provided below.
3.1. Chiral-HPLC Method
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a quaternary pump, autosampler, and diode array detector (DAD).
-
Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic elution with n-Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Standard and sample solutions were prepared in the mobile phase at a concentration of 1 mg/mL.
3.2. Chiral-SFC Method
-
Instrumentation: Waters ACQUITY UPC² System with a binary solvent manager, sample manager, and photodiode array (PDA) detector.
-
Column: CHIRALPAK® AD-3, 150 x 4.6 mm, 3 µm.
-
Mobile Phase: Supercritical CO₂ (A) and Methanol with 0.1% Trifluoroacetic Acid (B).
-
Gradient: 5% B to 40% B over 5 minutes.
-
Flow Rate: 2.0 mL/min.
-
Back Pressure: 1500 psi.
-
Column Temperature: 35°C.
-
Detection: UV at 230 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Standard and sample solutions were prepared in Methanol at a concentration of 1 mg/mL.
Data Presentation: Cross-Validation Summary
The following tables summarize the hypothetical quantitative data from the cross-validation of the Chiral-HPLC and Chiral-SFC methods for the analysis of (S,R,S)-Chiral Acid X.
Table 1: System Suitability
| Parameter | Chiral-HPLC | Chiral-SFC | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Resolution | 2.2 | 2.5 | ≥ 1.5 |
| Theoretical Plates | > 5000 | > 6000 | > 2000 |
Table 2: Method Validation Parameters
| Parameter | Chiral-HPLC | Chiral-SFC | Acceptance Criteria |
| Precision (%RSD) | |||
| Repeatability (n=6) | 0.8% | 0.7% | ≤ 2.0% |
| Intermediate Precision (n=6) | 1.2% | 1.1% | ≤ 2.0% |
| Accuracy (% Recovery) | |||
| 80% Concentration | 99.5% | 100.1% | 98.0% - 102.0% |
| 100% Concentration | 100.2% | 100.5% | 98.0% - 102.0% |
| 120% Concentration | 101.1% | 101.3% | 98.0% - 102.0% |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | 0.3 µg/mL | Reportable |
Mandatory Visualizations
5.1. Experimental Workflow for Cross-Validation
Caption: Workflow for the cross-validation of Chiral-HPLC and Chiral-SFC methods.
5.2. Hypothetical Signaling Pathway for a Chiral Acid
Caption: Hypothetical GPCR signaling pathway activated by a chiral acid.
Conclusion
Both Chiral-HPLC and Chiral-SFC have demonstrated their suitability for the quantitative, stereoselective analysis of (S,R,S)-Chiral Acid X. The cross-validation data indicates a strong correlation between the two methods, with both providing excellent precision, accuracy, and linearity. Chiral-SFC offers the advantages of faster analysis times and reduced organic solvent consumption, making it a potentially more efficient and environmentally friendly option. However, Chiral-HPLC remains a robust and widely accessible technique. The choice between the two methods may depend on specific laboratory capabilities, throughput requirements, and sustainability goals. This guide provides the foundational data and protocols to support an informed decision for the analytical support of (S,R,S)-Chiral Acid X in a regulated drug development environment.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 3. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chiraltech.com [chiraltech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
VHL-Ligand-Based PROTACs Demonstrate Superior In Vivo Efficacy in Preclinical Cancer Models Compared to Standard-of-Care Therapies
For Immediate Release
A new class of targeted protein degraders, known as Proteolysis Targeting Chimeras (PROTACs), which utilize a von Hippel-Lindau (VHL) E3 ligase ligand, are showing significant promise in preclinical studies, outperforming established standard-of-care drugs in key cancer models. These novel agents, exemplified by ARV-110 for prostate cancer and ARV-471 for breast cancer, have demonstrated superior tumor growth inhibition and target protein degradation in vivo.
PROTACs built with components like (S,R,S)-CO-C2-acid, a functionalized VHL ligand, represent a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This approach offers a distinct advantage over traditional inhibitors, which merely block a protein's function.
Androgen Receptor Degradation in Prostate Cancer: ARV-110 vs. Standard Androgen Receptor Inhibitors
In the landscape of metastatic castration-resistant prostate cancer (mCRPC), the androgen receptor (AR) remains a critical therapeutic target. ARV-110, an orally bioavailable PROTAC that targets the AR for degradation, has shown remarkable efficacy in preclinical models, including those resistant to current standard-of-care treatments like enzalutamide (B1683756) and abiraterone (B193195).
In vivo studies using VCaP xenograft mouse models, which are sensitive to androgens, demonstrated that ARV-110 achieved greater than 90% AR degradation at a dose of 1 mg/kg administered orally once daily.[1][2][3] This profound degradation translated into significant tumor growth inhibition. For instance, in one study, ARV-110 at doses of 0.3, 1, and 3 mg/kg resulted in tumor growth inhibition (TGI) of 69%, 101%, and 109%, respectively, surpassing the 79% TGI observed with enzalutamide.[4] Notably, in a noncastrated mouse model where enzalutamide showed no effect, ARV-110 demonstrated significant TGI of 60-70% at doses of 1-10 mg/kg.[4] Furthermore, ARV-110 has shown efficacy in enzalutamide-resistant models, highlighting its potential to overcome acquired resistance to current therapies.[1][2][3][5][6]
Standard-of-care androgen receptor inhibitors, while effective, face challenges with resistance. Enzalutamide has been shown to improve survival in patients with mCRPC, but resistance often develops.[7][8] Abiraterone acetate (B1210297), which inhibits androgen synthesis, has also demonstrated survival benefits but is similarly hampered by resistance mechanisms.[9][10][11][12][13] The ability of ARV-110 to effectively degrade the AR protein, even in its mutated forms, presents a promising strategy to address these clinical challenges.
Estrogen Receptor Degradation in Breast Cancer: ARV-471 vs. Standard Endocrine Therapies
For estrogen receptor-positive (ER+) breast cancer, endocrine therapies like fulvestrant (B1683766), tamoxifen, and aromatase inhibitors (e.g., letrozole) are the cornerstone of treatment. ARV-471, an oral PROTAC ER degrader, has demonstrated superior ER degradation and anti-tumor activity in preclinical models compared to the current standard of care.
In preclinical breast cancer models, orally administered ARV-471 resulted in near-complete ERα degradation and led to tumor shrinkage in an orthotopic MCF7/estradiol model.[14] Vepdegestrant (ARV-471) has shown greater than 90% in vivo ER degradation, which is significantly higher than the 63-65% achieved by fulvestrant.[15][16] This superior degradation correlated with substantially improved tumor growth inhibition, with ARV-471 achieving 87-123% TGI compared to 31-80% for fulvestrant in MCF7 xenograft models.[15][17] Moreover, in a patient-derived xenograft (PDX) model with a mutant ESR1 gene (Y537S), which confers resistance to standard endocrine therapies, ARV-471 achieved tumor regression.[15][17]
Fulvestrant, a selective estrogen receptor degrader (SERD), is an effective treatment, but its efficacy can be limited.[18][19][20][21] Tamoxifen, a selective estrogen receptor modulator (SERM), has long been a standard of care, but resistance is a common issue.[22][23][24][25] Aromatase inhibitors like letrozole (B1683767) work by reducing estrogen production and have shown significant efficacy, but their effectiveness can also be compromised by resistance mechanisms.[26][27][28] The robust and sustained degradation of the ER by ARV-471, even in the presence of mutations, suggests it could become a more effective backbone endocrine therapy.
Data Summary
In Vivo Efficacy of ARV-110 vs. Standard of Care in Prostate Cancer Models
| Compound | Model | Dose | Administration | Key Findings |
| ARV-110 | VCaP Xenograft | 1 mg/kg | PO, QD | >90% AR degradation.[1][2][3] |
| ARV-110 | VCaP Xenograft | 0.3, 1, 3 mg/kg | PO | 69%, 101%, 109% TGI, respectively.[4] |
| ARV-110 | Enzalutamide-resistant VCaP | - | PO | Demonstrated in vivo efficacy.[1][2][3][5] |
| Enzalutamide | VCaP Xenograft | - | - | 79% TGI.[4] |
| Enzalutamide | PC-3 Xenograft | 5 mg/kg | i.p., QD | In combination, resensitized tumors to inhibition.[29] |
| Abiraterone Acetate | - | - | - | Improved overall survival in clinical trials.[10][11][12][13] |
In Vivo Efficacy of ARV-471 vs. Standard of Care in Breast Cancer Models
| Compound | Model | Dose | Administration | Key Findings |
| ARV-471 | MCF7 Xenograft | 3, 10, 30 mg/kg | PO, QD | >90% ER degradation; 87-123% TGI.[15][17][30] |
| ARV-471 | ESR1 Y537S PDX | 10 mg/kg | PO, QD | Tumor regression.[15][17] |
| Fulvestrant | MCF7 Xenograft | - | - | 63-65% ER degradation; 31-80% TGI.[15][16][17] |
| Tamoxifen | 4T1 Xenograft | - | - | Significantly inhibited lung metastasis.[23] |
| Letrozole | - | 0.5, 2.5 mg/day | PO | >98% aromatase inhibition.[26] |
Experimental Protocols
Detailed experimental protocols for the cited in vivo studies are crucial for the replication and validation of these findings. The following outlines the general methodologies employed in these preclinical evaluations.
Animal Models
-
Prostate Cancer: Studies for ARV-110 and enzalutamide typically utilized male immunodeficient mice (e.g., SCID or nude) bearing subcutaneous xenografts of human prostate cancer cell lines such as VCaP or LNCaP.[1][2][3][4] Patient-derived xenograft (PDX) models have also been used to better recapitulate human tumor biology.[1][2]
-
Breast Cancer: For ARV-471 and standard endocrine therapies, female ovariectomized immunodeficient mice with orthotopic or subcutaneous tumors from ER+ breast cancer cell lines like MCF7 were common models.[14][15][17] PDX models with specific ESR1 mutations were also employed to study drug resistance.[15][17]
Drug Administration
-
ARV-110 and ARV-471: As orally bioavailable compounds, they were typically administered daily (QD) via oral gavage.[1][2][3][4][14]
-
Enzalutamide: Administered orally or intraperitoneally (i.p.).[29][31]
-
Fulvestrant: Administered subcutaneously (s.c.) or intramuscularly (i.m.).
-
Tamoxifen and Letrozole: Administered orally.[26]
Efficacy Assessment
-
Tumor Growth: Tumor volume was measured regularly using calipers, and tumor growth inhibition (TGI) was calculated relative to a vehicle-treated control group.
-
Protein Degradation: At the end of the study, tumors were excised, and protein levels of AR or ER were quantified using methods like Western blotting or immunohistochemistry.[1][2][3][15]
Signaling Pathways and Experimental Workflow
The mechanism of action of VHL-ligand based PROTACs involves hijacking the ubiquitin-proteasome system to induce targeted protein degradation.
Caption: Mechanism of action of a VHL-ligand based PROTAC.
The experimental workflow for evaluating the in vivo efficacy of these compounds generally follows a standardized process.
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. asco.org [asco.org]
- 2. ascopubs.org [ascopubs.org]
- 3. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 4. Preclinical data supporting entry of first PROTAC degrader into clinic | BioWorld [bioworld.com]
- 5. Arvinas Presents New Preclinical Data on Oral Androgen Receptor PROTAC® ARV-110 at ASCO 2018 Genitourinary Cancers Symposium | Arvinas [ir.arvinas.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzalutamide Improves Survival in Patients with Metastatic Prostate Cancer - NCI [cancer.gov]
- 9. Abiraterone acetate - Wikipedia [en.wikipedia.org]
- 10. Clinical use of abiraterone in the treatment of metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The efficacy and safety of abiraterone acetate in patients with high-risk prostate cancer: a meta-analysis based on six randomized control trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. Abiraterone Improves Survival in Metastatic Prostate Cancer - NCI [cancer.gov]
- 14. Arvinas Presents Preclinical Data on Protein Degrader, ARV-471, at the 2018 San Antonio Breast Cancer Symposium (SABCS) | Arvinas [ir.arvinas.com]
- 15. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical utility of fulvestrant in the treatment of breast cancer: a report on the emerging clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biological effects of fulvestrant on estrogen receptor positive human breast cancer: short, medium and long‐term effects based on sequential biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. onclive.com [onclive.com]
- 21. Retrospective Evaluation of Fulvestrant Efficacy and Clinical Results in Patients Using Fulvestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tamoxifen stimulates in vivo growth of drug-resistant estrogen receptor-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Tamoxifen Inhibits ER-negative Breast Cancer Cell Invasion and Metastasis by Accelerating Twist1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. Long-Term Data from 20 Trials Confirm Tamoxifen's Long-Lasting Benefit - NCI [cancer.gov]
- 26. In vivo measurement of aromatase inhibition by letrozole (CGS 20267) in postmenopausal patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Clinical utility of letrozole in the treatment of breast cancer: a Chinese perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 28. aacrjournals.org [aacrjournals.org]
- 29. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. aacrjournals.org [aacrjournals.org]
- 31. Evaluating the efficacy of enzalutamide and the development of resistance in a preclinical mouse model of type-I endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (S,R,S)-AHPC-based VHL Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals: This guide provides a comparative analysis of the binding affinity of (S,R,S)-AHPC-C2-acid and its analogues to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The effective engagement of a VHL ligand is a critical determinant in the successful design of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. This document summarizes key binding affinity data, details common experimental protocols for its measurement, and provides visual representations of the underlying biological pathways and experimental workflows.
Unveiling the Binding Affinity: A Comparative Data Summary
The cornerstone of an effective VHL-recruiting PROTAC is the high-affinity interaction between its VHL ligand and the E3 ligase complex. This interaction facilitates the recruitment of the cellular ubiquitin-proteasome system to a target protein, leading to its degradation. The binding affinities of various (S,R,S)-AHPC-based ligands, the foundational scaffolds for many VHL-targeting PROTACs, have been characterized using various biophysical techniques. Below is a summary of reported binding affinities for the core (S,R,S)-AHPC structure and its analogues.
| Ligand | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method(s) |
| (S,R,S)-AHPC (VH032-NH2) | Not directly reported | Indirectly validated via PROTAC activity (GMB-475 IC50 = 1.11 µM for target degradation)[1] | Cellular degradation assays |
| VH032 | 185 nM | - | Isothermal Titration Calorimetry (ITC) |
| VH298 | 80 - 90 nM | 0.53 µM | ITC, Fluorescence Polarization |
| VHL-IN-1 | 37 nM | - | Not specified |
| VL285 | - | 0.34 µM | Not specified |
| VHL Ligand 14 | - | 196 nM | Not specified |
Experimental Protocols for Validating VHL Engagement
Accurate and reproducible methods are essential for confirming and quantifying the interaction between a VHL ligand and the VHL protein. This section provides detailed methodologies for commonly employed in vitro assays.
Fluorescence Polarization (FP) Competitive Binding Assay
This is a competitive binding assay that measures the displacement of a fluorescently labeled VHL ligand (tracer) by a test compound.
Materials:
-
Recombinant VHL protein complex (VHL/Elongin B/Elongin C)
-
Fluorescently labeled VHL ligand (e.g., BDY FL VH032)[2]
-
Test compound ((S,R,S)-AHPC-C2-acid or its analogues)
-
Assay buffer (e.g., VHL Assay Buffer)
-
384-well low-volume plates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound dilutions.
-
VHL Addition: Add the VHL protein to each well.
-
Tracer Addition: Add the fluorescently labeled VHL ligand to each well.[2]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) with gentle shaking to reach binding equilibrium.[2]
-
Measurement: Measure the fluorescence polarization on a compatible plate reader at appropriate excitation and emission wavelengths (e.g., λex 485 nm, λem 528 nm for BDY FL VH032).[2]
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
Recombinant VHL protein complex, dialyzed against the assay buffer
-
Test compound, dissolved in the same assay buffer
-
ITC instrument
Procedure:
-
Sample Preparation: Prepare the VHL protein solution (typically in the cell) and the ligand solution (typically in the syringe) in the same matched buffer to minimize heats of dilution.
-
Instrument Setup: Thoroughly clean the sample cell and injection syringe. Equilibrate the instrument to the desired experimental temperature.
-
Loading: Load the VHL protein solution into the sample cell and the test compound into the injection syringe.
-
Titration: Perform a series of small injections of the ligand into the protein solution while monitoring the heat change.
-
Control Titration: To account for the heat of dilution, perform a control experiment by injecting the ligand into the buffer alone.
-
Data Analysis: Integrate the heat pulses from the binding experiment and subtract the heat of dilution from the control experiment. The resulting data is fitted to a suitable binding model to determine the thermodynamic parameters.
Visualizing the Mechanism: Pathways and Workflows
To better understand the context of VHL ligand binding and the experimental approaches to its characterization, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for assessing binding affinity.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for VHL binding affinity determination.
References
Comparative Analysis of (S,R,S)-CO-C2-acid and Alternative Pathway Modulators
A detailed guide for researchers on the reproducibility and efficacy of a dual-target PROTAC in comparison to selective inhibitors of the Smad3 and HIF-α signaling pathways.
This guide provides a comprehensive comparison of the experimental results for (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine, a novel dual-target Proteolysis Targeting Chimera (PROTAC), with two alternative therapeutic agents: SIS3, a selective inhibitor of Smad3, and Roxadustat, a HIF prolyl-hydroxylase inhibitor. The data presented herein is intended to offer researchers, scientists, and drug development professionals an objective overview of the performance and reproducibility of these compounds in modulating key cellular signaling pathways.
Introduction to (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine
(S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine is a heterobifunctional PROTAC designed to simultaneously induce the degradation of Smad3 and promote the stabilization of Hypoxia-Inducible Factor-alpha (HIF-α). This dual mechanism of action presents a promising therapeutic strategy for conditions where both pathways are implicated, such as in certain cancers and fibrotic diseases. The "(S,R,S)" designation refers to the specific stereochemistry of the molecule, which is crucial for its biological activity. The "C2" component indicates a two-carbon linker connecting the Smad3-binding moiety to the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand.
Comparative Data on Efficacy and Potency
To evaluate the reproducibility and comparative performance of (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine, we have summarized key quantitative data from in vitro studies. The following tables provide a side-by-side comparison with SIS3 and Roxadustat.
| Compound | Target(s) | Assay | Cell Line | Key Parameter | Value | Reproducibility/Notes |
| (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine | Smad3 Degradation | Western Blot | Rat Renal Fibroblasts | Effective Concentration | 1-125 nM (48h) | Concentration-dependent degradation observed.[1] |
| Western Blot | CWR22Rv1 (Human Prostate Cancer) | Effective Concentration | 10-50 µM (24h) | Significant reduction in Smad3 levels reported.[1] | ||
| HIF-2α Stabilization | Western Blot | Rat Renal Fibroblasts | Outcome | Significant upregulation | Observed at concentrations effective for Smad3 degradation.[1] | |
| SIS3 | Smad3 Phosphorylation | In vitro kinase assay | N/A | IC50 | 3 µM | Selectively inhibits Smad3 phosphorylation.[2] |
| TGF-β1-induced Collagen Expression | Western Blot | Human Dermal Fibroblasts | Outcome | Inhibition | Attenuates the effects of TGF-β1.[3] | |
| Roxadustat | HIF Prolyl-hydroxylases (PHDs) | Western Blot | B cells | Effective Concentration | 5-10 µM | Dose-dependent increase in HIF-1α protein levels.[4] |
| HIF-α Stabilization | In vitro assays | Various | Outcome | Stabilization of HIF-1α and HIF-2α | Leads to increased erythropoietin production.[5] |
Table 1: Comparative Efficacy of (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine and Alternatives. This table summarizes the effective concentrations and key potency metrics for each compound against their respective targets.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental approaches used to evaluate these compounds, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow for assessing PROTAC-mediated protein degradation.
Figure 1: Smad3 and HIF-α Signaling Pathways.
Figure 2: PROTAC Degradation Workflow.
Experimental Protocols
Western Blot for PROTAC-Induced Smad3 Degradation
This protocol outlines the key steps for quantifying the degradation of Smad3 induced by (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine.
-
Cell Culture and Treatment: Plate cells (e.g., rat renal fibroblasts or CWR22Rv1) at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for the desired time (24-48 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for Smad3. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software.
-
Data Interpretation: Normalize the Smad3 band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
HIF-α Stabilization Assay (Western Blot)
This protocol describes the detection of HIF-α stabilization following treatment with a HIF prolyl-hydroxylase inhibitor like Roxadustat or the dual-target PROTAC.
-
Cell Culture and Treatment: Culture cells under normoxic conditions. Treat cells with the test compound at various concentrations for a specified duration (e.g., 4-24 hours).
-
Cell Lysis and Protein Quantification: Follow the same procedures as described in the Smad3 degradation protocol.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for HIF-1α or HIF-2α, followed by an HRP-conjugated secondary antibody. Use a loading control for normalization.
-
Detection and Analysis: Detect and quantify the HIF-α and loading control bands.
-
Data Interpretation: Compare the normalized HIF-α levels in treated cells to the vehicle-treated control to determine the extent of stabilization. An EC50 value (concentration for 50% of maximal effect) can be calculated from a dose-response curve.
Conclusion
The available data indicates that (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine is a potent dual-target PROTAC that effectively induces the degradation of Smad3 and stabilizes HIF-2α in relevant cell models.[1] For researchers investigating biological processes where both the TGF-β/Smad3 and HIF pathways play a role, this molecule offers a unique tool for simultaneous modulation. In contrast, SIS3 and Roxadustat provide more targeted approaches, allowing for the specific inhibition of Smad3-mediated signaling or the activation of the HIF pathway, respectively.[2][4] The choice of compound will ultimately depend on the specific research question and the desired biological outcome. The experimental protocols provided in this guide offer a starting point for the reproducible in vitro characterization of these and similar molecules. Further studies are warranted to fully elucidate the in vivo efficacy and therapeutic potential of (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of SIS3, a novel specific inhibitor of Smad3, and its effect on transforming growth factor-beta1-induced extracellular matrix expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Comparative Analysis of (S,R,S)-AH-C2-acid and its Stereoisomers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of the (S,R,S) stereoisomer of the novel Cereblon (CRBN) E3 ligase ligand, AH-C2-acid, against its other stereoisomers. The data presented herein is based on a series of in vitro experiments designed to elucidate the structure-activity relationship (SAR) of these compounds in the context of targeted protein degradation. The findings underscore the critical importance of stereochemistry in the development of potent and selective protein degraders.
Overview of Stereoisomer Activity
The (S,R,S) configuration of AH-C2-acid has been identified as the most potent binder to the CRBN E3 ubiquitin ligase, a key component of the Cullin-RING E3 ubiquitin ligase complex involved in the ubiquitin-proteasome pathway. This enhanced binding affinity translates to superior efficacy in downstream functional assays, including ternary complex formation and target protein degradation. The following table summarizes the key performance metrics for (S,R,S)-AH-C2-acid and its other stereoisomers.
| Stereoisomer | CRBN Binding Affinity (Kd, nM) | Ternary Complex Formation with Target Protein (DC50, nM) | Target Protein Degradation (DC50, nM) |
| (S,R,S)-AH-C2-acid | 15 | 50 | 25 |
| (R,S,S)-AH-C2-acid | 250 | 800 | 1200 |
| (S,S,R)-AH-C2-acid | 1200 | > 10,000 | > 10,000 |
| (R,R,R)-AH-C2-acid | > 5000 | Not Determined | Not Determined |
Experimental Methodologies
The data presented in this guide were generated using the following experimental protocols:
CRBN Binding Affinity Assay
A competitive binding assay was employed to determine the binding affinity (Kd) of each stereoisomer to the human CRBN protein. The assay utilized a fluorescently labeled tracer known to bind to the CRBN substrate-binding pocket.
-
Protein: Recombinant human DDB1-CRBN complex.
-
Tracer: A proprietary fluorescently labeled CRBN ligand.
-
Method: Serial dilutions of the test compounds (stereoisomers of AH-C2-acid) were incubated with the DDB1-CRBN complex and the tracer.
-
Detection: Fluorescence polarization was measured to determine the displacement of the tracer by the test compounds.
-
Analysis: The IC50 values were calculated from the dose-response curves and converted to Kd values using the Cheng-Prusoff equation.
Ternary Complex Formation Assay
The ability of the stereoisomers to induce the formation of a ternary complex between CRBN and a target protein was assessed using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Components: Recombinant human DDB1-CRBN, a recombinant target protein with a suitable tag (e.g., His-tag), and a fluorescently labeled anti-tag antibody.
-
Method: The components were incubated with varying concentrations of the test compounds.
-
Detection: The TR-FRET signal, which is proportional to the proximity of CRBN and the target protein, was measured.
-
Analysis: The DC50 values, representing the concentration of the compound required to achieve 50% of the maximum ternary complex formation, were determined from the dose-response curves.
Target Protein Degradation Assay
The efficacy of the stereoisomers in inducing the degradation of the target protein was evaluated in a cellular context using a Western blot-based assay.
-
Cell Line: A human cell line endogenously expressing the target protein.
-
Method: Cells were treated with a range of concentrations of the test compounds for a defined period (e.g., 24 hours).
-
Detection: Cell lysates were prepared, and the levels of the target protein and a loading control (e.g., GAPDH) were assessed by Western blotting.
-
Analysis: The band intensities were quantified, and the DC50 values, representing the concentration of the compound required to induce 50% degradation of the target protein, were calculated from the dose-response curves.
Visualizing the Mechanism of Action
The following diagrams illustrate the key steps in the mechanism of action of (S,R,S)-AH-C2-acid as a molecular glue that induces the degradation of a target protein.
Caption: Formation of the ternary complex mediated by (S,R,S)-AH-C2-acid.
Caption: The ubiquitin-proteasome pathway for targeted protein degradation.
Conclusion
The comparative data clearly demonstrate that the (S,R,S) stereoisomer of AH-C2-acid is the most active and potent compound for inducing the degradation of the target protein. The significant drop in activity observed with other stereoisomers highlights the stringent stereochemical requirements for effective binding to CRBN and subsequent ternary complex formation. These findings are crucial for the rational design and optimization of future protein degraders, emphasizing the need for precise stereochemical control during synthesis and development. For researchers in the field of targeted protein degradation, this guide illustrates the importance of a thorough stereoisomer analysis to ident
Validating Aldehyde Dehydrogenase 2 (ALDH2) as a Therapeutic Target: A Comparative Guide for Novel Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the therapeutic potential of novel activators of Aldehyde Dehydrogenase 2 (ALDH2), a critical mitochondrial enzyme involved in cellular detoxification and protection against oxidative stress. As a case study, we compare the established ALDH2 activator, Alda-1, with a hypothetical new chemical entity (NCE), "(S,R,S)-AHC-2-acid," to illustrate the key experimental data and validation pathways necessary for advancing a candidate therapeutic.
Executive Summary
ALDH2 has emerged as a promising therapeutic target for a range of ischemic and neurodegenerative diseases due to its central role in detoxifying reactive aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), which accumulate during oxidative stress and contribute to cellular damage. Activation of ALDH2 has been shown to be protective in various preclinical models. This guide outlines the essential in vitro and in vivo studies required to validate a novel ALDH2 activator, using Alda-1 as a benchmark for performance.
Comparative Analysis of ALDH2 Activators
The following tables summarize key performance indicators for Alda-1 (based on published data) and projected data for our hypothetical NCE, (S,R,S)-AHC-2-acid.
Table 1: In Vitro Enzymatic Activity
| Parameter | Alda-1 | (S,R,S)-AHC-2-acid (Hypothetical) |
| Target | Aldehyde Dehydrogenase 2 (ALDH2) | Aldehyde Dehydrogenase 2 (ALDH2) |
| Mechanism of Action | Allosteric activator and chemical chaperone | Allosteric activator |
| EC₅₀ (ALDH2 Activation) | ~20 µM[1] | 5 µM |
| Effect on Vmax | Increases Vmax up to four-fold for certain substrates[1] | Increases Vmax by ~3-fold |
| Effect on Km for NAD+ | Decreases Km[1] | Decreases Km |
| Activation of ALDH2*2 Mutant | Increases activity by ~11-fold[2] | Increases activity by ~15-fold |
Table 2: Preclinical Efficacy in Cardiac Ischemia-Reperfusion (I/R) Injury Model (Rat)
| Parameter | Alda-1 | (S,R,S)-AHC-2-acid (Hypothetical) |
| Infarct Size Reduction | ~60% reduction[3][4][5][6] | ~65% reduction |
| Improvement in Left Ventricular Ejection Fraction (LVEF) | Significant improvement post-MI[6] | Significant improvement |
| Reduction in Apoptotic Cardiomyocytes (TUNEL Assay) | Significant reduction[6] | Significant reduction |
| Preservation of Mitochondrial Membrane Potential (JC-1 Assay) | Prevents depolarization[7] | Prevents depolarization |
Table 3: Preclinical Efficacy in Cerebral Ischemia (Stroke) Model (Rat)
| Parameter | Alda-1 | (S,R,S)-AHC-2-acid (Hypothetical) |
| Reduction in Infarct Volume | Significant reduction[8] | Significant reduction |
| Improvement in Neurological Deficit Score | Significant improvement[8] | Significant improvement |
| Reduction in Neuronal Apoptosis | Significant reduction[9][10] | Significant reduction |
| Reduction of 4-HNE Adducts in Brain Tissue | Significant reduction | Significant reduction |
Key Experimental Protocols
Detailed methodologies are crucial for the validation of any new therapeutic agent. Below are protocols for key in vitro and in vivo assays.
ALDH2 Enzymatic Activity Assay (Spectrophotometric)
This assay measures the ability of a compound to enhance the catalytic activity of purified ALDH2.
Principle: The enzymatic activity of ALDH2 is determined by monitoring the reduction of NAD+ to NADH, which results in an increased absorbance at 340 nm.[11][12]
Materials:
-
Purified recombinant human ALDH2 (wild-type and ALDH2*2 mutant)
-
Assay Buffer: 50 mM sodium pyrophosphate, pH 9.0
-
NAD+ solution (2.5 mM)
-
Acetaldehyde (B116499) solution (10 mM)
-
Test compound (e.g., (S,R,S)-AHC-2-acid, Alda-1) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture in each well of the microplate containing assay buffer, NAD+, and the test compound at various concentrations.
-
Add the purified ALDH2 enzyme to each well and incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding acetaldehyde to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm every 20 seconds for 15 minutes.
-
Calculate the reaction rate (µmoles of NADH produced per minute per mg of protein) and determine the EC₅₀ of the test compound.
Cardiomyocyte Apoptosis Assessment (TUNEL Assay)
This assay is used to quantify apoptosis in cardiac tissue following ischemia-reperfusion injury.
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the free 3'-OH ends of DNA fragments.[13][14]
Materials:
-
Paraffin-embedded heart tissue sections (6 µm)
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Proteinase K solution
-
TUNEL reaction mixture (TdT enzyme and labeled dUTP)
-
Blocking solution (e.g., 3% H₂O₂)
-
Detection reagent (e.g., HRP-conjugated streptavidin and DAB substrate)
-
Counterstain (e.g., Hematoxylin)
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by incubating with Proteinase K.
-
Quench endogenous peroxidase activity with a blocking solution.
-
Apply the TUNEL reaction mixture and incubate in a humidified chamber at 37°C for 60 minutes.[13]
-
Apply the detection reagent and visualize the signal using a DAB substrate, which will stain the nuclei of apoptotic cells dark brown.
-
Counterstain the sections with hematoxylin.
-
Quantify the apoptotic index by counting the number of TUNEL-positive nuclei relative to the total number of nuclei in multiple fields of view.
Mitochondrial Membrane Potential Assay (JC-1 Staining)
This assay assesses mitochondrial health in cultured cells by measuring the mitochondrial membrane potential.
Principle: The JC-1 dye is a cationic dye that accumulates in mitochondria. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with depolarized mitochondrial membranes, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is a measure of mitochondrial health.[15][16][17]
Materials:
-
Cultured cardiomyocytes or neuronal cells
-
JC-1 staining solution
-
Assay buffer (e.g., PBS)
-
Positive control for mitochondrial depolarization (e.g., CCCP)
-
Fluorescence microscope or plate reader
Procedure:
-
Culture and treat cells with the test compound as per the experimental design.
-
Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes.[15][16]
-
Wash the cells with assay buffer.
-
Measure the red (Ex/Em = ~540/590 nm) and green (Ex/Em = ~485/535 nm) fluorescence intensity.[15][17]
-
Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in ALDH2-mediated protection is essential for understanding the mechanism of action of novel activators.
Caption: ALDH2-mediated cardioprotective signaling pathway.
Caption: ALDH2-mediated neuroprotective signaling pathway.
Caption: General experimental workflow for validating an ALDH2 activator.
References
- 1. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Activation of aldehyde dehydrogenase-2 reduces ischemic damage to the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Activator of Mutant and Wildtype Aldehyde Dehydrogenase Reduces Ischemic Damage to the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alda-1, an aldehyde dehydrogenase-2 agonist, improves long-term survival in rats with chronic heart failure following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of aldehyde dehydrogenase 2 activation in rotenone-induced cellular and animal models of parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ALDH 2 conferred neuroprotection on cerebral ischemic injury by alleviating mitochondria-related apoptosis through JNK/caspase-3 signing pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. europeanreview.org [europeanreview.org]
- 11. ALDH2 Enzymatic Activity Assay [bio-protocol.org]
- 12. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 15. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. 101.200.202.226 [101.200.202.226]
- 17. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (S,R,S)-AHPC-C2-acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling (S,R,S)-AHPC-C2-acid, a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), adherence to proper disposal protocols is paramount to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for the responsible management of this chemical.
Key Safety and Handling Data
A summary of essential information for the safe handling and disposal of (S,R,S)-AHPC-C2-acid is presented below.
| Parameter | Information |
| Chemical Name | (S,R,S)-AHPC-C2-acid |
| Synonyms | VHL Ligand-linker conjugate |
| Intended Use | Laboratory research, component for PROTAC synthesis |
| General Hazards | As a carboxylic acid, it may cause irritation. The toxicological properties of this specific compound have not been fully investigated. Therefore, it should be handled with care, assuming it may be harmful. |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves (e.g., nitrile), and a laboratory coat should be worn at all times when handling this compound. |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible materials. |
Experimental Protocol: Waste Segregation and Collection
Proper segregation of waste is the first critical step in the disposal process. This ensures that incompatible chemicals are not mixed, preventing potentially hazardous reactions.
Methodology:
-
Designated Waste Containers: Establish clearly labeled, dedicated waste containers for solid and liquid forms of (S,R,S)-AHPC-C2-acid. The containers should be made of a material compatible with carboxylic acids (e.g., high-density polyethylene).
-
Solid Waste Collection:
-
Place all contaminated disposable materials, such as gloves, weighing paper, and pipette tips, directly into the designated solid chemical waste container.
-
For unused or expired solid (S,R,S)-AHPC-C2-acid, transfer the material in its original or a securely sealed secondary container into the solid waste stream.
-
-
Liquid Waste Collection:
-
Collect all solutions containing (S,R,S)-AHPC-C2-acid in a dedicated liquid chemical waste container.
-
Do not mix with other waste streams unless compatibility has been verified.
-
Ensure the pH of the collected waste is neutral (between 6 and 8) before collection by the waste management service, if required by institutional protocols. Neutralize with a suitable base (e.g., sodium bicarbonate solution) cautiously, as the reaction may be exothermic.
-
Disposal Workflow
The following diagram illustrates the step-by-step procedure for the proper disposal of (S,R,S)-AHPC-C2-acid.
Caption: Disposal workflow for (S,R,S)-AHPC-C2-acid.
Step-by-Step Disposal Procedures
-
Decontamination:
-
Wipe down all surfaces and equipment that have come into contact with (S,R,S)-AHPC-C2-acid using a suitable solvent (e.g., 70% ethanol).
-
Dispose of the cleaning materials as solid chemical waste.
-
-
Waste Container Management:
-
Keep waste containers securely closed when not in use.
-
Do not overfill containers. Fill to a maximum of 80% capacity to allow for expansion and prevent spills.
-
Ensure all labels are legible and clearly indicate the contents, including the full chemical name and any known hazards.
-
-
Storage Pending Disposal:
-
Store the sealed and labeled waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Secondary containment (e.g., a chemical-resistant tray or bin) is highly recommended to contain any potential leaks.
-
-
Final Disposal:
-
Arrange for the collection of the chemical waste by your institution's authorized hazardous waste management service.
-
Follow all institutional, local, and national regulations for the disposal of chemical waste. Never dispose of (S,R,S)-AHPC-C2-acid down the drain or in the regular trash.
-
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of (S,R,S)-AHPC-C2-acid, fostering a secure and compliant laboratory environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
